Boc-D-Asp-OBzl
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRWTKQWSXGSTM-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471926 | |
| Record name | Boc-D-Asp-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92828-64-3 | |
| Record name | Boc-D-Asp-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-D-Asp-OBzl: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-D-aspartic acid α-benzyl ester (Boc-D-Asp-OBzl) is a pivotal building block in synthetic organic chemistry, most notably in the realm of solid-phase peptide synthesis (SPPS). Its unique structural features, comprising a temporary Boc protecting group on the α-amino group and a semi-permanent benzyl ester on the α-carboxyl group, make it an essential reagent for the controlled, stepwise assembly of peptide chains. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its application in peptide synthesis.
Chemical and Physical Properties
This compound is a white to off-white powder.[1] Its chemical and physical properties are summarized in the tables below, providing a ready reference for laboratory use.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| CAS Number | 92828-64-3 | [1] |
| Molecular Formula | C₁₆H₂₁NO₆ | [1] |
| Molecular Weight | 323.3 g/mol | [1] |
| MDL Number | MFCD00038264 | [1] |
| PubChem ID | 4450951 |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference |
| Appearance | White to off-white powder | |
| Melting Point | 93 - 99 °C | |
| Optical Rotation | [α]²⁰_D = +24 ± 2º (c=1 in MeOH) | |
| Solubility | Soluble in ethanol (100 mg/mL with sonication) | |
| Storage | 0 - 8 °C |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves two key steps: the protection of the α-amino group of D-aspartic acid with a Boc group, and the selective esterification of the α-carboxyl group with a benzyl group.
1. Boc Protection of D-Aspartic Acid:
-
Materials: D-aspartic acid, Di-tert-butyl dicarbonate ((Boc)₂O), Dioxane, Water, Sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve D-aspartic acid in a 1:1 mixture of dioxane and water.
-
Adjust the pH of the solution to approximately 9-10 with a 1M NaOH solution.
-
Add (Boc)₂O (1.1 equivalents) to the solution while stirring vigorously.
-
Maintain the pH at 9-10 by the dropwise addition of 1M NaOH.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with ethyl acetate to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a 1M HCl solution.
-
Extract the product, Boc-D-aspartic acid, with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
2. α-Benzylation of Boc-D-Aspartic Acid:
-
Materials: Boc-D-aspartic acid, Benzyl alcohol, Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Boc-D-aspartic acid in anhydrous DCM.
-
Add benzyl alcohol (1.0 equivalent) and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Purification by High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the synthesized this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Run the gradient program.
-
Analyze the resulting chromatogram for the main product peak and any impurities.
-
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Acquire the proton NMR spectrum. Expected signals include those for the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the methylene and methine protons of the aspartic acid backbone, the methylene protons of the benzyl group (singlet, ~5.1 ppm), and the aromatic protons of the benzyl group (~7.3 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the carbon-13 NMR spectrum. Expected signals include those for the carbons of the Boc group, the carbonyl carbons of the ester and carbamate, the carbons of the aspartic acid backbone, and the carbons of the benzyl group.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in the Boc/Bzl strategy of SPPS. This methodology relies on the differential acid lability of the Boc and benzyl protecting groups. The Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the more stable benzyl group requires a strong acid, such as hydrofluoric acid (HF), for cleavage.
Boc-SPPS Workflow
The general cycle for incorporating an amino acid using the Boc strategy is as follows:
Caption: General workflow of a single cycle in Boc-based Solid-Phase Peptide Synthesis.
Final Cleavage
Upon completion of the peptide chain assembly, the final step involves the removal of all protecting groups and cleavage of the peptide from the resin support.
Caption: Workflow for the final cleavage and purification of the synthesized peptide.
Conclusion
This compound is an indispensable tool for researchers and professionals in the field of peptide chemistry and drug development. A thorough understanding of its chemical and physical properties, coupled with robust protocols for its synthesis, purification, and application, is crucial for the successful synthesis of high-quality peptides. This guide provides a foundational resource to aid in the effective utilization of this important building block.
References
An In-depth Guide to the Synthesis of N-Boc-D-aspartic acid α-benzyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Boc-D-aspartic acid α-benzyl ester, a key building block in peptide synthesis and drug development. The document details a strategic synthetic approach, including experimental protocols and characterization data, to facilitate its preparation in a laboratory setting.
Introduction
N-Boc-D-aspartic acid α-benzyl ester, also known as N-(tert-butoxycarbonyl)-D-aspartic acid 1-benzyl ester, is a valuable derivative of the non-proteinogenic amino acid D-aspartic acid. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the amine and the benzyl ester on the α-carboxylic acid allows for selective chemical manipulations at the β-carboxylic acid position. This makes it a crucial intermediate for the synthesis of complex peptides, peptidomimetics, and other pharmaceutical compounds.[1][2] The regioselective synthesis of this molecule is paramount to avoid the formation of the isomeric β-benzyl ester.
Synthetic Strategy and Workflow
The most effective strategy for the regioselective synthesis of N-Boc-D-aspartic acid α-benzyl ester involves a three-step process. This approach ensures the selective protection of the amine and subsequent esterification of the desired carboxylic acid, minimizing the formation of isomeric byproducts.
The overall workflow can be visualized as follows:
Caption: Synthetic workflow for N-Boc-D-aspartic acid α-benzyl ester.
Experimental Protocols
This section details the experimental procedures for the synthesis of N-Boc-D-aspartic acid α-benzyl ester, based on established methodologies for amino acid protection and esterification.
Step 1: Synthesis of N-Boc-D-aspartic acid
The first step involves the protection of the amino group of D-aspartic acid with a tert-butoxycarbonyl (Boc) group.
Protocol:
-
Suspend D-aspartic acid in a 1:1 mixture of dioxane and water.
-
Adjust the pH of the mixture to 10-11 with a suitable base (e.g., sodium hydroxide).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise while maintaining the pH with the base.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with an organic solvent (e.g., ethyl acetate) to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., hydrochloric acid or citric acid).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-aspartic acid as a white solid.
Step 2: Synthesis of N-Boc-D-aspartic acid β-methyl ester
To ensure the regioselective benzylation of the α-carboxylic acid, the β-carboxylic acid is first protected, for example, as a methyl ester.
Protocol:
-
Dissolve N-Boc-D-aspartic acid in methanol.
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-Boc-D-aspartic acid β-methyl ester.
Step 3: Synthesis of N-Boc-D-aspartic acid α-benzyl ester
The final step is the benzylation of the free α-carboxylic acid. This method is adapted from a patented procedure for the corresponding L-enantiomer.[3]
Protocol:
-
Dissolve N-Boc-D-aspartic acid β-methyl ester in a suitable organic solvent such as acetonitrile, dimethylformamide (DMF), or acetone.[3]
-
Add a base, such as potassium carbonate or triethylamine (2-3 molar equivalents).[3]
-
Add benzyl bromide (1-3 molar equivalents) to the mixture.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.
-
After the reaction is complete, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to separate the desired α-benzyl ester from any unreacted starting material and byproducts.
Data Presentation
This section presents a summary of expected quantitative data and physical properties for the synthesized compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) | Optical Rotation [α]D²⁰ |
| N-Boc-D-aspartic acid | C₉H₁₅NO₆ | 249.22 | >90 | 114-116 | - |
| N-Boc-D-aspartic acid β-methyl ester | C₁₀H₁₇NO₆ | 263.25 | 85-95 | - | - |
| N-Boc-D-aspartic acid α-benzyl ester | C₁₆H₂₁NO₆ | 323.34 | 70-85 | 93-99 | +24 ± 2° (c=1 in MeOH) |
Characterization
The structure and purity of the final product, N-Boc-D-aspartic acid α-benzyl ester, should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the benzyl group (multiplets in the aromatic region, ~7.3 ppm, and a singlet for the CH₂ group around 5.2 ppm), and the aspartic acid backbone protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of the ester and carbamate carbonyls, as well as the carbons of the Boc, benzyl, and aspartic acid moieties.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the final product.
-
Purity (HPLC): The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC), with an expected purity of ≥98%.
Conclusion
The synthesis of N-Boc-D-aspartic acid α-benzyl ester is a critical process for the advancement of peptide-based drug discovery. The detailed protocols and data presented in this guide offer a robust framework for its successful and regioselective preparation. Careful execution of each step, particularly the strategic protection of the β-carboxylic acid prior to α-benzylation, is key to achieving high yields and purity of the target compound.
References
An In-depth Technical Guide to Boc-D-Asp(OBzl)-OH: Structure, Stereochemistry, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive elucidation of the structure, stereochemistry, and analytical characterization of N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-benzyl ester, commonly abbreviated as Boc-D-Asp(OBzl)-OH. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-aspartic acid residues into peptide sequences. Such modifications are of significant interest in drug development for enhancing peptide stability and modulating biological activity.
Chemical Structure and Stereochemistry
Boc-D-Asp(OBzl)-OH is a derivative of the non-proteinogenic amino acid D-aspartic acid. To facilitate its use in peptide synthesis, its functional groups are selectively protected. The α-amino group is protected by a tert-butoxycarbonyl (Boc) group, which is labile to acid. The side-chain β-carboxyl group is protected as a benzyl ester (OBzl), which is more stable to the acidic conditions used for Boc group removal but can be cleaved under stronger acidic conditions or by hydrogenolysis. The α-carboxyl group remains free to allow for coupling to the N-terminus of a growing peptide chain.
The stereochemistry at the α-carbon is 'D', which is the enantiomer of the naturally occurring L-aspartic acid. This specific configuration is crucial for its role in synthesizing peptides with modified backbones.
Physicochemical and Spectroscopic Data
The identity and purity of Boc-D-Asp(OBzl)-OH are confirmed through various analytical techniques. The quantitative data are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 51186-58-4 | [1] |
| Molecular Formula | C₁₆H₂₁NO₆ | [2] |
| Molecular Weight | 323.34 g/mol | |
| Appearance | White to off-white solid | |
| Purity (HPLC) | ≥98.0% | |
| Optical Rotation | [α]²⁵/D = -7.5 to -9.5° (c=2 in AcOH) | |
| Melting Point | Not consistently reported | |
| Solubility | Soluble in DMSO, DMF, and alcohols |
Experimental Protocols
Characterization Methods
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons of the Boc, benzyl, and aspartate moieties.
-
Protocol: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Expected Resonances:
-
~1.4 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.
-
~2.8-3.0 ppm (multiplet, 2H): Methylene protons (CβH₂) of the aspartate side chain.
-
~4.5 ppm (multiplet, 1H): α-proton (CαH) of the aspartate backbone.
-
~5.1 ppm (singlet, 2H): Methylene protons of the benzyl group.
-
~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
-
A broad singlet corresponding to the NH proton, with its chemical shift being solvent-dependent.
-
A broad singlet for the carboxylic acid proton, also solvent-dependent.
-
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule.
-
Protocol: Dissolve 20-50 mg of the sample in a suitable deuterated solvent. Record the spectrum with proton decoupling.
-
Expected Chemical Shift Regions:
-
~28 ppm: Methyl carbons of the Boc group.
-
~37 ppm: β-carbon of the aspartate side chain.
-
~50 ppm: α-carbon of the aspartate backbone.
-
~67 ppm: Methylene carbon of the benzyl group.
-
~80 ppm: Quaternary carbon of the Boc group.
-
~128-136 ppm: Aromatic carbons of the benzyl group.
-
~155 ppm: Carbonyl carbon of the Boc group.
-
~171 ppm: Carbonyl carbon of the benzyl ester.
-
~173 ppm: Carbonyl carbon of the carboxylic acid.
-
-
3.1.2. Infrared (IR) Spectroscopy
-
Protocol: Acquire the IR spectrum using either a KBr pellet or as a thin film on a salt plate.
-
Expected Absorption Bands:
-
~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~3000-2850 cm⁻¹: C-H stretches of alkyl groups.
-
~1735 cm⁻¹: C=O stretch of the benzyl ester.
-
~1710 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1690 cm⁻¹: C=O stretch of the urethane (Boc group).
-
~1520 cm⁻¹: N-H bend.
-
3.1.3. Mass Spectrometry (MS)
-
Protocol: Analyze the sample using electrospray ionization (ESI) mass spectrometry in either positive or negative ion mode.
-
Expected Ions:
-
Positive Mode: [M+H]⁺ at m/z 324.1, [M+Na]⁺ at m/z 346.1.
-
Negative Mode: [M-H]⁻ at m/z 322.1.
-
-
Fragmentation Analysis: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns, such as the loss of the Boc group (-100 Da) or the benzyl group (-91 Da).
Application in Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Asp(OBzl)-OH is a standard building block for introducing a D-aspartic acid residue in Boc-SPPS. The general workflow for a single coupling cycle is outlined below.
Protocol for a Single Coupling Cycle:
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) to which the first amino acid is attached, with its α-amino group protected by Boc.
-
Boc Deprotection: Swell the resin in dichloromethane (DCM). Remove the Boc group by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes. Wash the resin thoroughly with DCM and isopropanol (IPA) to remove TFA and byproducts.
-
Neutralization: Neutralize the resulting N-terminal ammonium trifluoroacetate salt by washing the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM. This generates a free amine ready for coupling. Wash the resin again with DCM.
-
Amino Acid Activation and Coupling: In a separate vessel, dissolve Boc-D-Asp(OBzl)-OH (typically 3-4 equivalents) and an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), or a uronium-based reagent like HBTU, in a solvent mixture of DCM and N,N-dimethylformamide (DMF). Add this pre-activated solution to the neutralized resin.
-
Coupling Reaction: Allow the coupling reaction to proceed for 1-2 hours with agitation. The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.
-
Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the desired peptide sequence. Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester on the D-aspartic acid residue) are removed simultaneously using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
References
The Strategic Application of Boc and Bzl Protecting Groups in Peptide Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor necessitates a robust strategy of chemical protection to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and ensuring the fidelity of the final peptide product. Among the arsenal of protecting groups available to chemists, the tert-Butoxycarbonyl (Boc) and Benzyl (Bzl) groups have historically played a pivotal role, particularly within the framework of the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the core functions, chemical principles, and practical applications of Boc and Bzl protecting groups in modern peptide chemistry.
Core Principles: A Symphony of Graduated Acid Lability
The efficacy of the Boc/Bzl strategy hinges on the principle of graduated acid lability. This approach employs two types of acid-labile protecting groups that can be selectively removed under different acidic conditions.
The Boc Group: A Transient Shield for the α-Amino Group
The tert-Butoxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino functionality of an amino acid. Its acid-labile nature allows for its removal at each cycle of peptide chain elongation using a moderately strong acid, typically trifluoroacetic acid (TFA).[1] The Boc group is stable under the basic and neutral conditions often employed during the coupling steps of peptide synthesis.[1]
The Bzl Group: A Semi-Permanent Guardian of Side-Chain Functionality
The Benzyl (Bzl) group, in its various forms (e.g., benzyl ethers for hydroxyl and carboxyl groups), is utilized for the semi-permanent protection of reactive amino acid side chains.[2] These groups are significantly more stable to the acidic conditions used for Boc removal and necessitate a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their cleavage.[3][4] This differential stability is the cornerstone of the Boc/Bzl strategy's quasi-orthogonality.
Quantitative Data Summary
The following tables provide a summary of illustrative quantitative data related to the use of Boc and Bzl protecting groups. It is important to note that yields and efficiencies can be highly sequence-dependent and vary based on specific reaction conditions.
Table 1: Illustrative Yields for Boc Protection of Amino Acids
| Amino Acid | Protecting Reagent | Base | Solvent | Yield (%) | Reference |
| L-Phenylalanine | Di-tert-butyl dicarbonate | Triethylamine | tert-Butyl alcohol / Water | 78-87 | |
| L-Alanine | Di-tert-butyl dicarbonate | Triethylamine | Acetone / Water | 93 | |
| L-Proline | Di-tert-butyl dicarbonate | Trimethylamine | Acetone / Water | 73 | |
| L-Aspartic Acid | Di-tert-butyl dicarbonate | Trimethylamine | Acetone / Water | 60 |
Table 2: Cleavage Conditions for Boc and Bzl Protecting Groups
| Protecting Group | Cleavage Reagent | Typical Conditions | Efficiency/Purity | Notes | Reference |
| Boc | 55% TFA in DCM | 30 min, Room Temp. | Average 9% higher purity than 100% TFA | Reduced risk of omission sequences due to better resin swelling. | |
| Boc | 100% TFA | 5 min, Room Temp. | Lower purity on average | Can lead to incomplete Boc removal due to poor resin swelling. | |
| Bzl (and other side-chain groups) | Anhydrous HF | 0°C, 45-60 min | Effective | Requires specialized equipment and stringent safety precautions. | |
| Bzl (and other side-chain groups) | TFMSA | - | Effective alternative to HF | - |
Table 3: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Amino Acids Affected | Mitigation Strategies |
| Alkylation | Alkylation of nucleophilic side chains by carbocations generated during acidolysis. | Trp, Met, Cys, Tyr | Use of scavengers (e.g., anisole, p-cresol, thioanisole) in the cleavage cocktail. |
| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues. | Asp | Use of β-cyclohexyl ester (OcHex) for side-chain protection. |
| N-O Acyl Shift | Migration of the peptide backbone from the amide nitrogen to the hydroxyl group. | Ser, Thr | Reversible by treatment with a weak base. |
| Omission Sequences | Incomplete removal of the Boc group leading to the skipping of an amino acid residue in the sequence. | All | Use of optimal TFA concentration (e.g., 55% in DCM) to ensure proper resin swelling and complete deprotection. |
Experimental Protocols
The following are detailed methodologies for key experiments involving Boc and Bzl protecting groups.
Protocol 1: Boc Protection of L-Phenylalanine
Materials:
-
L-Phenylalanine
-
Triethylamine
-
Di-tert-butyl dicarbonate
-
tert-Butyl alcohol
-
Water
-
Pentane
-
Potassium hydrogen sulfate
-
Ethyl ether (or ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a suitable reaction vessel, dissolve 1 mole of triethylamine in 750 mL of water.
-
Add 1 mole of L-phenylalanine to the solution with stirring at ambient temperature.
-
Add 750 mL of tert-butyl alcohol and stir until a clear solution is obtained.
-
Slowly add 1 mole of di-tert-butyl dicarbonate dropwise over 1 hour. A white precipitate will form.
-
Continue stirring overnight at room temperature to complete the reaction.
-
Extract the reaction mixture twice with 250 mL of pentane.
-
Extract the organic phase three times with 100 mL of saturated aqueous sodium bicarbonate solution.
-
Combine all aqueous layers and acidify to pH 1-1.5 with a solution of 1.65 moles of potassium hydrogen sulfate in 1.5 L of water at 0-5°C.
-
Extract the acidified aqueous layer four times with 400 mL portions of ethyl ether.
-
Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain a yellowish oil.
-
Dissolve the oil in ethyl ether and precipitate the product by adding pentane.
-
Collect the white precipitate by filtration, wash with cold pentane, and dry under vacuum to yield N-tert-butoxycarbonyl-L-phenylalanine.
Protocol 2: Benzylation of a Serine Side-Chain Hydroxyl Group (Williamson Ether Synthesis)
Materials:
-
Nα-Boc-L-Serine derivative
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve the Nα-Boc-L-Serine derivative (1.0 equivalent) in anhydrous DMF or THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (2.0 equivalents) portion-wise to the solution.
-
Stir the mixture at 0°C for 30 minutes.
-
Slowly add benzyl bromide (1.5–2.0 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0°C and quench by the slow addition of water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the benzylated serine derivative.
Protocol 3: Solid-Phase Peptide Synthesis Cycle using Boc/Bzl Strategy
This protocol outlines a single cycle of amino acid addition.
Materials:
-
Boc-protected amino acid
-
Peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU/HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 55% TFA in DCM for 30 minutes to remove the N-terminal Boc group.
-
Wash the resin thoroughly with DCM to remove excess TFA.
-
-
Neutralization:
-
Neutralize the protonated N-terminus by washing the resin with a solution of 5-10% DIEA in DCM or DMF.
-
Wash the resin with DCM and then DMF to remove excess base.
-
-
Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.
-
-
Repeat the cycle for the next amino acid in the sequence.
Protocol 4: Final Cleavage of Peptide from Resin and Bzl Group Removal using Anhydrous HF
Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin (1-2 g) and a magnetic stir bar in the HF cleavage vessel.
-
Add the appropriate scavenger cocktail. A common mixture is p-cresol and dimethyl sulfide (DMS). For a peptide containing Trp(For), a mixture of p-cresol and p-thiocresol can be used.
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully distill the required amount of anhydrous HF (approximately 2.5 mL per gram of resin) into the vessel.
-
Stir the slurry at 0°C for 45-60 minutes. For peptides with more resistant protecting groups like Arg(Tos), the reaction time may be extended up to 2 hours.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.
-
Precipitate the crude peptide by adding the remaining slurry to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
Mandatory Visualizations
Caption: Mechanism of Boc protection of an amino acid.
References
Solubility Profile of Boc-D-Asp-OBzl in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Boc-D-Asp-OBzl (N-α-tert-Butoxycarbonyl-D-aspartic acid β-benzyl ester), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this protected amino acid is paramount for optimizing reaction conditions, ensuring efficient coupling, and minimizing aggregation during peptide chain elongation. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a workflow for its application in Boc-SPPS.
Solubility Data
The solubility of this compound is influenced by the polarity of the solvent and its ability to form hydrogen bonds. The presence of the bulky, non-polar tert-butoxycarbonyl (Boc) and benzyl (Bzl) protecting groups significantly impacts its solubility profile, rendering it more soluble in organic solvents than in aqueous solutions.
While comprehensive quantitative data across a wide spectrum of organic solvents is not extensively published, the following table summarizes the available information.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility | Notes |
| Highly Soluble In | |||||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 100 mg/mL | Requires sonication for rapid dissolution. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | Clearly Soluble | Soluble at 1 mmole in 2 mL. Also confirmed soluble at concentrations of 1.4% and 2% for optical rotation measurements.[1] |
| Ethanol | C₂H₆O | 46.07 | 78.37 | 100 mg/mL | Requires sonication for rapid dissolution. |
| Qualitatively Soluble In | |||||
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | Soluble | A common solvent for peptide synthesis reactions involving this compound. |
| Chloroform | CHCl₃ | 119.38 | 61.2 | Soluble | [2] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | Soluble | [2] |
| Acetone | C₃H₆O | 58.08 | 56 | Soluble | |
| Limited/No Data | |||||
| Methanol | CH₃OH | 32.04 | 64.7 | No data available | |
| Isopropanol | C₃H₈O | 60.10 | 82.6 | No data available | |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | No data available |
Experimental Protocol: Determination of Solubility
The following protocol provides a standardized method for determining the solubility of this compound in various organic solvents, adapted from general procedures for protected amino acids. This method utilizes High-Performance Liquid Chromatography (HPLC) for accurate quantification.
Materials:
-
This compound
-
Organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Tetrahydrofuran, N,N-Dimethylformamide, Dimethyl Sulfoxide)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 200 mg) into a series of vials.
-
Add a precise volume of each test solvent (e.g., 2.0 mL) to the vials.
-
Tightly cap the vials and vortex for 2 minutes to ensure initial dispersion.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 hours to reach equilibrium.
-
-
Sample Clarification:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the solid pellet.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial.
-
Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC calibration curve. Record the dilution factor.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the dilution solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).
-
Application in Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone in Boc-SPPS for the introduction of D-aspartic acid residues. Its solubility in common SPPS solvents like DMF and DCM is critical for the efficiency of the coupling steps. The following diagram illustrates the typical workflow of a single coupling cycle in Boc-SPPS.
Caption: Workflow for a single cycle of Boc solid-phase peptide synthesis (SPPS).
This workflow highlights the critical steps where the solubility of this compound is essential. In the coupling step, the protected amino acid must be fully dissolved in the reaction solvent (typically DMF or DCM) along with the activating agents to ensure a complete and efficient reaction with the free N-terminus of the resin-bound peptide. Poor solubility can lead to incomplete coupling, resulting in deletion sequences and difficult purification of the final peptide.
References
A Technical Guide to the Acid-Labile tert-Butoxycarbonyl (Boc) Protecting Group: Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients.[1] Its widespread use is attributed to its ease of installation, stability in diverse chemical environments—including basic, nucleophilic, and catalytic hydrogenation conditions—and, most critically, its predictable and clean removal under acidic conditions.[1] This guide provides an in-depth analysis of the acid-catalyzed deprotection mechanism, quantitative data on its lability, detailed experimental protocols, and workflows for its application.
The Core Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is most commonly achieved with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] The process is a type of acid-catalyzed carbamate hydrolysis that proceeds through a specific and well-understood pathway.[2]
The mechanism unfolds in three primary steps:
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by an acid. This initial step activates the group for subsequent cleavage.
-
Fragmentation: The protonated intermediate undergoes fragmentation. This involves the breaking of the C-O bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing the free amine and gaseous carbon dioxide. The liberated amine is then typically protonated by the excess acid in the medium, forming an amine salt.
A significant aspect of this mechanism is the generation of the reactive tert-butyl cation. This cation can be scavenged by nucleophiles present in the reaction mixture or can eliminate a proton to form isobutylene gas. In substrates with nucleophilic residues (e.g., tryptophan, methionine), this can lead to unwanted side-product formation via t-butylation. The addition of "scavengers" like triisopropylsilane (TIS) or anisole is a common strategy to trap this cation and prevent side reactions.
Quantitative Analysis of Boc Group Lability
The rate of Boc deprotection is highly dependent on the acid used, its concentration, the solvent, and the substrate's steric and electronic properties. While strong acids like neat TFA can cleave the Boc group in minutes, milder conditions can be employed for sensitive substrates.
Recent kinetic studies have revealed a second-order dependence on the concentration of acids like HCl, sulfuric acid, and methanesulfonic acid. This suggests a more complex mechanism than simple protonation followed by unimolecular fragmentation, possibly involving a general acid-catalyzed separation of an ion-molecule pair formed after the initial fragmentation. In contrast, deprotection with TFA often requires a large excess of acid and can show an inverse kinetic dependence on the trifluoroacetate concentration.
The following table summarizes typical conditions and reaction times for the deprotection of various N-Boc protected amines, providing a comparative overview of different acidic systems.
| Acidic Reagent/System | Substrate Type | Time | Yield | Reference |
| Neat Trifluoroacetic Acid (TFA) | General Amines | 30 min - 2 h | High | |
| 4M HCl in 1,4-Dioxane | General Amines | 1 - 4 h | High | |
| Choline Chloride:pTSA (DES) | Aliphatic Primary Amines | 10 - 20 min | >98% | |
| Choline Chloride:pTSA (DES) | Aliphatic Secondary Amines | 30 min | Excellent | |
| Choline Chloride:pTSA (DES) | N-Boc Alanine Methyl Ester | 10 min | >98% | |
| Choline Chloride:pTSA (DES) | N-Boc Leucine Methyl Ester | 25 min | 68% | |
| H₂SO₄ (1.5 equiv) in tBuOAc | Dipeptide (N-Boc-Phe-Phe-OtBu) | Not specified | 95% |
Note: Reaction times and yields are substrate-dependent and may vary.
Experimental Protocols and Workflows
Successful implementation of Boc protection and deprotection requires careful execution. Below are representative protocols and a generalized experimental workflow.
This protocol describes the protection of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).
-
Dissolution: Dissolve the amine substrate (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a 1:1 mixture of water and THF.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.5 equiv). If the amine is used as a salt (e.g., hydrochloride), add a base like triethylamine (TEA) or sodium hydroxide (NaOH) (1.0-1.5 equiv) to liberate the free amine.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2 to 24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, remove the organic solvent under reduced pressure. If an aqueous system was used, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting N-Boc protected amine by column chromatography if necessary.
This protocol is a standard method for cleaving the Boc group.
-
Dissolution: Dissolve the N-Boc protected amine (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M). For acid-sensitive substrates, consider adding a scavenger such as triisopropylsilane (TIS, 2.5-5% v/v).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v in DCM, or neat).
-
Reaction: Stir the mixture at room temperature. Reactions are often complete within 30 minutes to a few hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Workup: Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual acid, co-evaporate the residue with a solvent like toluene or DCM several times. The product is typically obtained as a stable TFA salt.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.
The following diagram illustrates the logical flow from a starting amine to the final deprotected product, encompassing both the protection and deprotection stages.
Conclusion
The Boc protecting group remains an invaluable tool in chemical synthesis due to its robust nature and the well-defined, reliable conditions for its removal. A thorough understanding of the acid-catalyzed deprotection mechanism, including the role of the tert-butyl cation and the influence of reaction kinetics, is critical for optimizing reaction conditions, minimizing side-product formation, and achieving high yields. The protocols and data presented herein serve as a comprehensive resource for researchers navigating the application of this essential protecting group strategy.
References
An In-depth Technical Guide to the Boc/Bzl Quasi-Orthogonal Protection Strategy
For researchers, scientists, and drug development professionals engaged in the complex world of peptide synthesis and the creation of intricate organic molecules, the strategic selection of protecting groups is a critical determinant of success. Among the established methodologies, the tert-butyloxycarbonyl/benzyl (Boc/Bzl) protection strategy remains a powerful and relevant approach, particularly for solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive exploration of the core principles of the Boc/Bzl strategy, its quasi-orthogonal nature, detailed experimental protocols, and a quantitative overview of its application.
Core Principles: A Balancing Act of Acid Lability
The Boc/Bzl strategy is predicated on the differential acid lability of two key protecting groups: the temporary Nα-amino protecting group, Boc, and the more permanent side-chain protecting groups, which are typically benzyl-based ethers, esters, or carbamates.[1][2] The term "quasi-orthogonal" arises from the fact that both groups are removed under acidic conditions. However, the Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the benzyl-based groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[3][4] This significant difference in the required acid strength allows for the selective removal of the Boc group at each step of peptide chain elongation without prematurely cleaving the side-chain protectors.[2]
The primary advantage of the Boc/Bzl strategy lies in its robustness, often leading to higher yields and purity, especially in routine, high-throughput synthesis. It can be particularly advantageous for the synthesis of hydrophobic peptides that are prone to aggregation.
Data Presentation: A Quantitative Look at Synthesis Outcomes
The efficiency of a protection strategy is ultimately judged by the yield and purity of the final product. While yields are highly dependent on the specific peptide sequence and synthesis conditions, the following table provides a summary of reported yields for various peptides synthesized using the Boc/Bzl strategy, offering a quantitative perspective on its effectiveness.
| Peptide/Molecule | Synthesis Strategy | Key Protecting Groups | Reported Overall Yield | Reference |
| Bradykinin | Boc/Bzl SPPS | Boc (Nα), Bzl-based (side chains) | Not explicitly quantified but successfully synthesized | |
| Oxytocin | Boc/Bzl SPPS | Z-Cys(Bzl), Tyr(Bzl) | 49-54% (after oxidation) | |
| Insulin A-Chain | Boc chemistry SPPS | Boc (Nα), Cl-Z, Bzl-based (side chains) | Not explicitly quantified for the full chain in the reference | |
| Biotinylated Peptide | Boc chemistry | Nα-Boc-Nε-Fmoc-L-lysine | Not explicitly quantified but protocol provided | |
| Somatostatin (dihydrosomatostatin) | Fmoc/tBu SPPS (for comparison) | Fmoc (Nα), tBu-based (side chains) | 91% |
Mandatory Visualization: Charting the Course of Synthesis
To visually delineate the critical workflows and chemical transformations inherent to the Boc/Bzl strategy, the following diagrams have been generated using the DOT language.
Caption: Boc Protection of an Amine.
Caption: Acid-Catalyzed Boc Deprotection.
Caption: Boc/Bzl Solid-Phase Peptide Synthesis Cycle.
Caption: Final HF Cleavage and Deprotection.
Experimental Protocols: A Step-by-Step Guide
The successful implementation of the Boc/Bzl strategy hinges on meticulous execution of the experimental procedures. The following protocols provide detailed methodologies for the key steps involved.
Protocol 1: Nα-Boc Protection of an Amino Acid
This protocol describes a general procedure for the protection of the α-amino group of an amino acid using di-tert-butyl dicarbonate.
-
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (3.0 eq)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add water and wash the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., cold 1N HCl).
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.
-
Protocol 2: Benzyl Protection of a Serine Side Chain (Boc-Ser(Bzl)-OH)
This protocol outlines the benzylation of the hydroxyl group of N-Boc-serine. A similar strategy can be applied to other hydroxyl- or carboxyl-containing side chains.
-
Materials:
-
N-Boc-L-serine (1.0 eq)
-
Benzyl bromide (1.0 eq)
-
Cesium carbonate (Cs₂CO₃) (1.0 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve N-Boc-L-serine in DMF.
-
Add cesium carbonate to the solution and stir.
-
Add benzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Boc-Ser(Bzl)-OH.
-
Protocol 3: Standard Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol describes a single cycle of amino acid addition in a manual Boc-SPPS.
-
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-protected amino acid (3-4 eq)
-
Coupling reagent (e.g., HBTU, 3-4 eq)
-
Diisopropylethylamine (DIEA) (6-8 eq)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (25-50% in DCM)
-
Neutralization solution (5-10% DIEA in DMF)
-
Washing solvents (DMF, DCM, Isopropanol)
-
-
Procedure:
-
Deprotection: Treat the resin with 25-50% TFA in DCM for 1-2 minutes, drain, and then treat with fresh TFA solution for 20-30 minutes.
-
Washing: Wash the resin sequentially with DCM, isopropanol, and DMF.
-
Neutralization: Treat the resin with the neutralization solution twice.
-
Washing: Wash the resin with DMF.
-
Coupling: In a separate vessel, pre-activate the Boc-protected amino acid with the coupling reagent and DIEA in DMF for 2-5 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin sequentially with DMF and DCM.
-
Repeat the cycle for each subsequent amino acid.
-
Protocol 4: Final HF Cleavage and Deprotection
Caution: Anhydrous hydrogen fluoride is extremely toxic and corrosive and requires specialized equipment and stringent safety precautions. This procedure should only be performed by trained personnel in a dedicated and properly ventilated fume hood.
-
Materials:
-
Peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavengers (e.g., p-cresol, p-thiocresol, anisole)
-
Cold diethyl ether
-
Solvent for dissolving the peptide (e.g., aqueous acetic acid)
-
-
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add the appropriate scavengers to the reaction vessel. The choice of scavengers depends on the amino acid composition of the peptide.
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by vacuum evaporation.
-
Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Precipitate the crude peptide by adding a large volume of cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion
The Boc/Bzl quasi-orthogonal protection strategy, while one of the classic methods in peptide synthesis, continues to be a valuable and robust tool for researchers and drug development professionals. Its reliability in producing high yields of even complex and hydrophobic peptides ensures its continued relevance in the field. A thorough understanding of its core principles, the nuances of its quasi-orthogonality, and the meticulous application of its experimental protocols are paramount to leveraging this powerful synthetic strategy to its full potential. By carefully considering the factors outlined in this guide, scientists can confidently employ the Boc/Bzl approach to advance their research and development endeavors.
References
An In-depth Technical Guide to Boc-D-Asp-OBzl (CAS 92828-64-3) for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-D-Asp-OBzl, a critical building block in peptide synthesis, particularly for applications in drug discovery and development. This document details its chemical and physical properties, and provides a thorough methodology for its application in solid-phase peptide synthesis (SPPS).
Core Specifications
This compound, with the CAS number 92828-64-3, is a protected derivative of D-aspartic acid. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the benzyl (Bzl) ester protects the α-carboxyl group. This dual protection scheme makes it a valuable reagent for the controlled, stepwise synthesis of peptides.[1]
Chemical and Physical Properties
The quantitative specifications for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 92828-64-3 | [1][2] |
| Synonyms | (R)-2-tert-Butoxycarbonylaminosuccinic acid 1-benzyl ester, Boc-D-aspartic acid α-benzyl ester | [1][2] |
| Molecular Formula | C₁₆H₂₁NO₆ | |
| Molecular Weight | 323.34 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥ 98% (HPLC) | |
| Melting Point | 93 - 99 °C | |
| Optical Rotation | [α]D20 = 24 ± 2º (c=1 in MeOH) | |
| Solubility | Soluble in Ethanol (100 mg/mL with sonication) | |
| Storage Conditions | 0 - 8 °C |
Applications in Drug Development and Research
This compound is a key component in the synthesis of peptides and peptidomimetics. Its incorporation into peptide sequences is crucial for developing biologically active compounds. The D-configuration of the aspartic acid residue can enhance proteolytic stability and influence the conformational properties of the resulting peptide, which is often desirable in therapeutic peptide design.
Key application areas include:
-
Peptide Synthesis: It serves as a fundamental building block for creating modified peptides with enhanced biological activity or stability.
-
Drug Development: This compound is utilized in the pharmaceutical industry for the development of novel drugs, particularly those targeting neurological conditions.
-
Biochemical Research: Researchers employ this compound to study metabolic pathways and other biochemical processes involving amino acids.
Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in Boc-based solid-phase peptide synthesis. The general principle of Boc SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. The Boc group serves as a temporary protecting group for the Nα-amino group and is removed by a moderately strong acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups, such as the benzyl ester in this compound, are more stable and are removed at the end of the synthesis with a stronger acid like hydrogen fluoride (HF).
Detailed Methodology for a Single Coupling Cycle
The following protocol outlines the manual synthesis for one cycle of amino acid addition using this compound.
Materials and Reagents:
-
Resin (e.g., Merrifield or PAM resin) with the growing peptide chain
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., DCC/HOBt or HATU)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
Procedure:
-
Resin Swelling: The peptide-resin is initially swelled in a suitable solvent like DCM in a fritted reaction vessel.
-
Nα-Boc Deprotection:
-
The resin is treated with a solution of 25-50% TFA in DCM for approximately 1-2 minutes for a pre-wash.
-
The solution is drained, and a fresh solution of 25-50% TFA in DCM is added. The mixture is agitated for 20-30 minutes to ensure complete removal of the Boc group.
-
The resin is then washed thoroughly with DCM to remove residual TFA and the cleaved Boc group.
-
-
Washing: The resin is washed sequentially with DCM, IPA, and DMF to prepare for the coupling step.
-
Neutralization:
-
To deprotonate the N-terminal amine salt formed during the acidic deprotection step, the resin is treated with a solution of 5-10% DIEA in DCM or DMF.
-
This step is typically repeated, followed by extensive washing with DCM or DMF to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, this compound (typically 3 equivalents relative to the resin loading) is pre-activated. A common method involves dissolving the amino acid with an activating agent like HATU and DIEA in DMF.
-
The activated this compound solution is then added to the neutralized peptide-resin.
-
The reaction is allowed to proceed for 1-2 hours. The completion of the coupling can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: After the coupling is complete, the resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the application of this compound.
Caption: A single cycle of Boc Solid-Phase Peptide Synthesis (SPPS).
References
The Mirror Image Advantage: A Technical Guide to Incorporating D-Amino Acids into Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of D-amino acids into peptide-based therapeutics represents a significant advancement in drug design, offering a powerful tool to overcome the inherent limitations of their naturally occurring L-amino acid counterparts. This technical guide provides an in-depth exploration of the core theoretical advantages of D-amino acid substitution, focusing on enhanced enzymatic stability, modulated receptor interactions, and the generation of novel biological activities. Detailed methodologies for key experiments are provided, alongside a quantitative analysis of the benefits of this stereochemical strategy.
Enhanced Enzymatic Stability and Bioavailability
The primary and most well-established advantage of incorporating D-amino acids is the significant increase in resistance to proteolytic degradation. Endogenous proteases are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. The introduction of D-amino acids, the non-superimposable mirror images of L-amino acids, creates a steric hindrance within the enzyme's active site, effectively preventing enzymatic cleavage. This increased proteolytic resistance directly translates to a longer in vivo half-life and improved bioavailability of the peptide therapeutic.
Quantitative Analysis of Proteolytic Resistance
The following table summarizes data from various studies, demonstrating the enhanced stability of peptides containing D-amino acids in the presence of proteases or serum.
| Peptide/Analog | Modification | Proteolytic Environment | Time (hours) | % Intact Peptide Remaining | Reference |
| L-peptide | None | Proteinase K | 4 | 0% | |
| L-peptide with C-terminal D-amino acid | C-terminal D-amino acid | Proteinase K | 24 | 15% | |
| Polybia-MPI (L-form) | None | Trypsin (0.002 mg/ml) | 1 | 0% (activity inhibited) | |
| D-MPI (all D-amino acid form) | All D-amino acid substitution | Trypsin (2 mg/ml) | 6 | 100% (activity retained) | |
| DMPC-10A (L-form) | None | Trypsin | Not specified | Susceptible to hydrolysis | |
| DMPC-10B (D-form) | All D-amino acid substitution | Trypsin and Chymotrypsin | Not specified | Remarkably resistant | |
| Peptide 1 | L-amino acids | Human Blood Plasma | 43.5 | 50% (t1/2) | |
| Peptide 2 | L-amino acids | Human Blood Plasma | 3.2 | 50% (t1/2) | |
| DP06 | L-Lys and L-Arg replaced with D-amino acids | Human Plasma | 8 | >90% | |
| DP06 | L-Lys and L-Arg replaced with D-amino acids | Human Plasma | 24 | >60% |
Modulation of Receptor Binding and Biological Activity
The substitution of L-amino acids with their D-enantiomers can significantly alter the three-dimensional conformation of a peptide. This can, in turn, influence its binding affinity and selectivity for its target receptor. In some instances, the D-amino acid-containing peptide may adopt a more favorable conformation for receptor binding, leading to increased potency. Conversely, if the specific stereochemistry of an L-amino acid is critical for the interaction, a D-amino acid substitution can decrease or abolish binding. This conformational flexibility allows for the fine-tuning of a peptide's pharmacological profile.
Furthermore, the incorporation of D-amino acids can lead to unique biological activities not observed in the parent L-peptide. A prominent example is in the field of antimicrobial peptides (AMPs), where D-amino acid substitution has been shown to enhance antimicrobial potency and selectivity.
Quantitative Analysis of Biological Activity
The following table presents minimum inhibitory concentration (MIC) data for L- and D-amino acid-containing antimicrobial peptides, illustrating the impact of stereochemistry on their efficacy.
| Peptide | Target Organism | MIC (µM) of L-form | MIC (µM) of D-form | Reference |
| Polybia-MPI | E. coli | 16 | 8-16 | |
| Polybia-MPI | S. aureus | 16 | 8 | |
| DMPC-10A/B | E. coli | 8 | 2 | |
| DMPC-10A/B | MRSA | 4 | 2 | |
| DMPC-10A/B | K. pneumoniae | 4 | 8 |
Experimental Protocols
Synthesis of Peptides Containing D-Amino Acids
Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides containing D-amino acids.
Methodology:
-
Resin Preparation: The synthesis starts with a solid support resin (e.g., Rink amide resin) to which the first amino acid is anchored.
-
Amino Acid Coupling: Protected D-amino acids (commonly with Fmoc or Boc protecting groups) are sequentially coupled to the growing peptide chain. The protecting groups prevent unwanted side reactions. Coupling is facilitated by activating agents like HBTU and a base such as DIPEA.
-
Deprotection: The protecting group on the N-terminus of the newly added amino acid is removed (e.g., with piperidine for Fmoc) to allow for the next coupling cycle.
-
Wash Steps: Between each coupling and deprotection step, the resin is thoroughly washed with solvents like DMF, DCM, and MeOH to remove excess reagents and byproducts.
-
Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Boc-D-Asp(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy remains a robust and effective method for the chemical synthesis of peptides. The Boc/Bzl (benzyl) protection scheme is a well-established approach where the temporary Nα-amino protecting group is the acid-labile Boc group, and more permanent side-chain protecting groups are typically benzyl-based ethers, esters, and carbamates.[1][2] This application note provides a detailed protocol for the incorporation of Boc-D-Asp(OBzl)-OH into a peptide sequence using manual or automated SPPS.
The D-configuration of the aspartic acid residue can be critical for creating peptides with enhanced enzymatic stability and unique conformational properties, which are often desirable in therapeutic peptide development.[3] The benzyl ester protection of the β-carboxyl group of aspartic acid is compatible with the Boc/Bzl strategy, as it is stable to the mildly acidic conditions used for Nα-Boc deprotection (typically trifluoroacetic acid in dichloromethane) but is readily cleaved during the final, strong acid-mediated cleavage step (e.g., with anhydrous hydrogen fluoride or trifluoromethanesulfonic acid).[1][4]
This protocol will cover the key steps of the synthesis cycle, including resin selection and preparation, deprotection, neutralization, coupling of Boc-D-Asp(OBzl)-OH, and final cleavage and deprotection of the completed peptide. Additionally, potential side reactions, such as aspartimide formation, and strategies for their mitigation will be discussed.
Data Presentation
Table 1: Key Parameters and Reagents for Boc-D-Asp(OBzl)-OH Incorporation
| Parameter | Value | Notes |
| Resin Selection | Merrifield, PAM, or BHA/MBHA resin | Merrifield or PAM resins are used for peptide acids, while BHA or MBHA resins are used for peptide amides. |
| Resin Substitution | 0.5 - 1.0 mmol/g | A lower substitution may be beneficial for longer or more complex peptide sequences. |
| Boc-D-Asp(OBzl)-OH Equivalents | 3-4 | Relative to the resin substitution. |
| Coupling Reagent Equivalents | 3-4 | For reagents like HBTU, HATU, or DIC. |
| Base (DIEA) Equivalents | 6-8 | For pre-activation with HATU or in situ neutralization. |
| Coupling Time | 1-4 hours | Can be monitored using the Kaiser test; may require double coupling. |
| Deprotection Solution | 25-50% TFA in DCM | A pre-wash of 1-2 minutes is followed by a longer deprotection step of 20-30 minutes. |
| Neutralization Solution | 5-10% DIEA in DCM or NMP | Performed for 5-10 minutes. |
| Final Cleavage Reagent | Anhydrous HF or TFMSA | Strong acids required to remove the benzyl side-chain protecting group and cleave the peptide from the resin. |
| Cleavage Cocktail Scavengers | Anisole, p-cresol, thioanisole | Used to trap reactive carbocations generated during cleavage. |
| Expected Coupling Efficiency | >99% | Per step for standard amino acids. |
| Crude Peptide Purity | 50-70% | Highly dependent on the peptide sequence and length; purification is typically required. |
Experimental Protocols
Resin Selection and Preparation
-
Resin Choice : For the synthesis of a peptide acid, select a Merrifield or Phenylacetamidomethyl (PAM) resin. For a peptide amide, a Benzhydrylamine (BHA) or Methylbenzhydrylamine (MBHA) resin is appropriate.
-
Swelling : Swell the resin in Dichloromethane (DCM) for at least 30 minutes before initiating the synthesis. For subsequent steps in polar aprotic solvents, wash the resin with Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
Nα-Boc Deprotection
-
Pre-wash : Treat the peptide-resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
-
Deprotection : Drain the pre-wash solution and add a fresh solution of 25-50% TFA in DCM. Agitate the mixture for 20-30 minutes to ensure complete removal of the Boc group.
-
Washing : Filter the resin and wash it thoroughly with DCM to remove residual TFA and the cleaved Boc group. This is followed by washes with isopropanol (IPA) and then DCM.
Neutralization
-
Base Treatment : To deprotonate the N-terminal ammonium salt formed during deprotection, treat the peptide-resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or NMP for 5-10 minutes.
-
Washing : Filter the resin and wash thoroughly with DCM or NMP to remove the excess base.
Coupling of Boc-D-Asp(OBzl)-OH
This protocol details a common method using HBTU/DIEA for activation.
-
Pre-activation : In a separate vessel, dissolve Boc-D-Asp(OBzl)-OH (3-4 equivalents) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-4 equivalents) in NMP or DMF.
-
Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.
-
Coupling : Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitoring : The completion of the coupling reaction can be monitored using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").
Capping (Optional)
If the coupling reaction remains incomplete after a second attempt, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion peptide sequences. This can be achieved by treating the peptide-resin with a solution of acetic anhydride and DIEA in NMP.
Final Cleavage and Deprotection
Caution : Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions. Trifluoromethanesulfonic acid (TFMSA) is a slightly less hazardous alternative.
-
Resin Preparation : After the final Nα-Boc deprotection and washing, thoroughly dry the peptide-resin under vacuum.
-
HF Cleavage :
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir the mixture at 0°C for 1-2 hours. For peptides containing Asp(OBzl), performing the cleavage at a lower temperature (e.g., 0-5°C) can help minimize aspartimide formation.
-
After the reaction, the HF is carefully evaporated under a stream of nitrogen.
-
-
Peptide Precipitation and Washing :
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide precipitate several times with cold diethyl ether to remove scavengers and organic byproducts.
-
-
Extraction and Lyophilization :
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid).
-
Lyophilize the aqueous solution to obtain the crude peptide as a fluffy powder.
-
Purification and Analysis
-
Purification : Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis : Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.
Mitigation of Aspartimide Formation
A significant side reaction when using Asp(OBzl) is the formation of a cyclic aspartimide intermediate, particularly in sequences like Asp-Gly, Asp-Ala, or Asp-Ser. This can occur during both the piperidine-based deprotection in Fmoc chemistry and the final acid cleavage in Boc chemistry.
Strategies to Minimize Aspartimide Formation in Boc/Bzl SPPS:
-
Cleavage Conditions : Perform the final HF or TFMSA cleavage at low temperatures (0-5°C) to reduce the rate of the acid-catalyzed cyclization.
-
Alternative Protecting Groups : While this protocol focuses on Boc-D-Asp(OBzl)-OH, for particularly problematic sequences, the use of a bulkier and more acid-stable protecting group like cyclohexyl ester (OcHex) for the aspartic acid side chain can significantly reduce aspartimide formation.
-
In Situ Neutralization : Employing in situ neutralization protocols, where coupling is initiated in the presence of the neutralization base, can reduce the exposure time of the free N-terminal amine, which can be beneficial.
Visualization
Caption: Workflow for Boc-SPPS incorporating Boc-D-Asp(OBzl)-OH.
References
Application Notes and Protocols for Coupling Boc-D-Asp-OBzl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of aspartic acid residues, particularly as Boc-D-Asp-OBzl, into peptide sequences is a critical step in the synthesis of many therapeutic peptides and research compounds. However, this process is often complicated by a significant side reaction: aspartimide formation. This intramolecular cyclization can lead to a mixture of α- and β-peptides, racemization, and piperidide adducts, compromising the purity, yield, and biological activity of the final product.
These application notes provide a comprehensive guide to selecting the appropriate coupling reagents and protocols for the efficient incorporation of this compound while minimizing aspartimide formation. Detailed experimental protocols for various common coupling reagents are provided, along with a discussion of best practices for the entire solid-phase peptide synthesis (SPPS) workflow.
The Challenge: Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization that is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs. The benzyl ester side-chain protection (OBzl) of this compound makes it susceptible to this side reaction. Studies have shown that prolonged exposure to bases like diisopropylethylamine (DIEA) can lead to significant aspartimide formation. In contrast, the more sterically hindered cyclohexyl ester (OcHex) protecting group shows minimal formation of this side product.[1]
Mechanism of Aspartimide Formation:
The process begins with the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue. This is followed by a nucleophilic attack on the side-chain carbonyl carbon, leading to the formation of a five-membered succinimide ring, the aspartimide intermediate. This intermediate can then undergo nucleophilic attack by water or piperidine (from deprotection steps) at either carbonyl group, resulting in a mixture of the desired α-peptide and the undesired β-peptide, as well as the corresponding piperidide adducts.
Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency while minimizing side reactions. While direct quantitative comparisons for this compound are not extensively published, the following table summarizes the general characteristics and performance of common coupling reagents based on their known reactivity and application in challenging peptide synthesis.
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages | Recommended for this compound? |
| HATU | Aminium Salt | Very High | Fast reaction kinetics, low racemization, effective for sterically hindered amino acids.[2] | Higher cost, potential for guanidinylation of the N-terminus if used in excess.[2] | Highly Recommended |
| HBTU | Aminium Salt | High | Good efficiency, widely used.[2] | Slower than HATU, can also cause guanidinylation.[2] | Recommended |
| PyBOP | Phosphonium Salt | High | Byproducts are less hazardous than BOP, rapid reactions. | Can be less effective for highly hindered couplings compared to HATU. | Recommended |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective, simple to use. | Slower reaction rates, potential for racemization without HOBt. | Suitable with optimization |
Experimental Protocols
The following protocols are designed for solid-phase peptide synthesis (SPPS) and can be adapted for both manual and automated synthesizers. It is recommended to perform a small-scale test reaction to optimize conditions for a specific peptide sequence.
General SPPS Workflow for this compound Incorporation
A crucial strategy to minimize aspartimide formation is the use of an in situ neutralization protocol. This method combines the neutralization of the N-terminal amine with the coupling step, thereby reducing the exposure of the deprotected amine to basic conditions.
Protocol 1: HATU Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended for coupling this compound due to its high reactivity and low propensity for racemization.
Reagents:
-
Boc-D-Asp(OBzl)-OH (3-4 equivalents relative to resin substitution)
-
HATU (3-4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection: Remove the N-terminal Boc group using a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). A common procedure is a 1-2 minute pre-wash followed by a 20-30 minute treatment. Wash the resin thoroughly with DCM and then DMF.
-
Pre-activation: In a separate vessel, dissolve Boc-D-Asp(OBzl)-OH and HATU in DMF.
-
In Situ Neutralization and Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin. Immediately add DIEA to the reaction mixture.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature. Monitor the reaction progress using a qualitative method such as the Kaiser test. For N-methylated peptides where the Kaiser test is not reliable, the bromophenol blue test is a suitable alternative.
-
Washing: After completion, filter the reaction mixture and wash the resin thoroughly with DMF, followed by DCM.
Protocol 2: HBTU Mediated Coupling
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and effective coupling reagent.
Reagents:
-
Boc-D-Asp(OBzl)-OH (2.0 equivalents)
-
1.0 M HBTU solution in DMF (2.0 equivalents)
-
DIEA (4.0 equivalents)
-
0.5 M HOBt solution in DMF (optional, 2.0 equivalents to suppress racemization)
-
DMF
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.
-
Coupling: To the deprotected peptide-resin, add the solution of Boc-D-Asp(OBzl)-OH in DMF.
-
Activation and Neutralization: Add the HBTU solution and DIEA to the resin slurry. If using, add the HOBt solution.
-
Reaction: Mix for 10-60 minutes, monitoring for completion with the Kaiser test.
-
Washing: Filter and wash the resin with DMF.
Protocol 3: PyBOP Mediated Coupling
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another efficient coupling reagent with the advantage of producing less hazardous byproducts.
Reagents:
-
Boc-D-Asp(OBzl)-OH (1.1 equivalents)
-
1.0 M PyBOP solution in DMF (1.1 equivalents)
-
DIEA (2.2 equivalents)
-
0.5 M HOBt solution in DMF (optional, 1.1 equivalents)
-
DMF
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.
-
Coupling: Add the solution of Boc-D-Asp(OBzl)-OH in DMF to the resin.
-
Activation and Neutralization: Add the PyBOP solution and DIEA. If using, add the HOBt solution.
-
Reaction: Mix for 10-60 minutes until the Kaiser test is negative.
-
Washing: Filter and wash the resin with DMF.
Protocol 4: DIC/HOBt Mediated Coupling
This classic carbodiimide-based method is cost-effective but generally requires longer reaction times.
Reagents:
-
Boc-D-Asp(OBzl)-OH (5 equivalents)
-
HOBt (5.5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (5.5 equivalents)
-
DMF
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.
-
Coupling: To the deprotected peptide-resin, add the solution of Boc-D-Asp(OBzl)-OH in DMF, followed by the solution of HOBt in DMF.
-
Activation: Add DIC to the resin slurry.
-
Reaction: Shake the mixture at room temperature under an inert atmosphere. Monitor the reaction with the Kaiser test. If the reaction is not complete within four hours, a recoupling may be necessary.
-
Washing: Once the reaction is complete, filter and wash the resin three times with DMF, three times with DCM, and then three times with either methanol or DCM.
Final Cleavage and Deprotection
The final cleavage of the peptide from the resin and removal of the benzyl side-chain protecting group requires a strong acid cocktail. To minimize acid-catalyzed aspartimide formation during this step, it is crucial to perform the cleavage at a reduced temperature.
Recommended Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Suspend the resin in the cleavage cocktail (approximately 10 mL per gram of resin).
-
Stir the mixture for 2-4 hours at 0-4°C.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
Quantification of Aspartimide Formation
Aspartimide-related impurities can be detected and quantified using High-Performance Liquid Chromatography (HPLC). The aspartimide intermediate and the resulting α- and β-peptides often have different retention times from the target peptide. Co-injection with a known standard of the desired peptide can help in identifying the impurities. Mass spectrometry (MS) can be used to confirm the identity of the peaks, as the aspartimide intermediate will have a mass difference of -18 Da (loss of water) compared to the target peptide, while the α- and β-peptides will be isomeric with the target peptide.
Logical Relationships and Workflows
Conclusion
The successful incorporation of this compound in peptide synthesis requires careful consideration of the coupling methodology to mitigate the risk of aspartimide formation. The use of highly reactive coupling reagents such as HATU, in conjunction with an in situ neutralization protocol, is strongly recommended. By optimizing the coupling conditions and employing appropriate cleavage strategies, researchers can significantly improve the yield and purity of peptides containing this critical amino acid residue. For sequences that are particularly prone to aspartimide formation, the use of alternative side-chain protecting groups, such as cyclohexyl (OcHex), should be considered.
References
Application Notes and Protocols for Trifluoroacetic acid (TFA) Deprotection of Boc Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, particularly in peptide and medicinal chemistry. Its widespread use stems from its stability under a broad range of reaction conditions and its facile, clean removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection, valued for its efficacy and volatility, which simplifies product isolation.[1] This document provides detailed application notes, protocols, and troubleshooting guides for the TFA-mediated deprotection of Boc-protected amines.
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group by TFA is an acid-catalyzed process that proceeds through a well-established three-step mechanism.[2][3]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][2]
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable and collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine. The resulting amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.
It is crucial to perform this reaction in a well-ventilated area or with appropriate off-gassing, as it generates carbon dioxide.
The Role of Scavengers
The tert-butyl cation generated during deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich amino acid residues. Amino acids with nucleophilic side chains like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to tert-butylation.
To prevent these side reactions, scavengers are added to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of the substrate, effectively trapping the cation.
Commonly used scavengers include:
-
Triethylsilane (TES) or Triisopropylsilane (TIS): Effective for trapping carbocations.
-
Anisole: Often used to protect Tryptophan residues.
-
Thioanisole and Dithiothreitol (DTT): Used for peptides containing sensitive residues like Met and Cys.
-
Water: Can act as a scavenger, and its presence in small amounts (e.g., in a 95:5 TFA/H₂O mixture) is common in peptide cleavage cocktails.
The choice of scavenger or scavenger cocktail is critical and depends on the specific amino acid sequence of the peptide or the nature of the substrate.
Data Presentation: Reaction Conditions
The conditions for TFA deprotection can be varied to optimize for reaction speed, substrate sensitivity, and prevention of side reactions. The following tables summarize typical reaction parameters.
Table 1: General Reaction Parameters for TFA Deprotection of Boc-protected Amines
| Parameter | Typical Range | Notes |
| TFA Concentration | 20-50% in DCM | A common and generally effective concentration range. Higher concentrations can lead to faster reactions but may require more careful handling. |
| 55% in DCM | Has been shown to yield higher purity peptides compared to 100% TFA in solid-phase peptide synthesis. | |
| 100% (neat TFA) | Provides very rapid deprotection (5-15 minutes) but may increase the risk of side products. | |
| Solvent | Dichloromethane (DCM) | The most common solvent due to its ability to dissolve a wide range of substrates and its compatibility with TFA. |
| 1,4-Dioxane | An alternative to DCM, often used with HCl for Boc deprotection. | |
| Temperature | 0 °C to Room Temp. | The reaction is typically initiated at 0 °C to control any initial exotherm and then allowed to warm to room temperature. |
| Reaction Time | 30 minutes - 3 hours | Highly dependent on the substrate and TFA concentration. Reaction progress should be monitored. |
Table 2: Representative Yields and Conditions for TFA Deprotection
| Substrate | Reagents and Conditions | Yield | Reference |
| N-Boc-protected amine | 25% TFA in DCM, RT, 2h | 60% | |
| N-Boc-protected amine | TFA in DCM, RT, 18h | 87% | |
| N-Boc-protected amine | TFA in DCM, 0 °C to RT, 1h | Quantitative | |
| Boc-protected serine residue | 1:1 TFA/CH₂Cl₂, RT | Selective removal |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Boc Deprotection
This protocol describes a general method for the deprotection of a Boc-protected amine in solution.
Materials:
-
Boc-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 0.1 to 0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired amount of TFA to the stirred solution. For example, for a 25% TFA solution, add one-third of the volume of DCM as TFA.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
The crude product, typically an amine trifluoroacetate salt, is often obtained as an oil or a solid. To obtain a solid product, the crude residue can be triturated with cold diethyl ether.
References
Application Notes and Protocols: Synthesis of Peptide Acids Using Boc-D-Asp(OBzl)-OH on Merrifield Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy on Merrifield resin remains a cornerstone for the chemical synthesis of peptides. This methodology is particularly well-suited for the production of peptide acids, where the C-terminal carboxylic acid remains free after cleavage from the solid support. The use of Boc-D-Asp(OBzl)-OH as a starting building block allows for the incorporation of a D-aspartic acid residue at the C-terminus, a common motif in various bioactive peptides and peptidomimetics. The benzyl ester protecting the side-chain carboxyl group of aspartic acid offers robust protection throughout the synthesis and is readily removed during the final cleavage step.
This document provides detailed application notes and experimental protocols for the successful synthesis of peptide acids starting with the attachment of Boc-D-Asp(OBzl)-OH to Merrifield resin, followed by peptide chain elongation and final cleavage.
Key Materials and Reagents
| Reagent/Material | Common Specifications | Supplier Examples |
| Merrifield Resin | 1% or 2% Divinylbenzene (DVB) cross-linked polystyrene, 100-200 or 200-400 mesh, 0.5-1.2 mmol/g substitution | AAPPTec, ChemPep, Sigma-Aldrich |
| Boc-D-Asp(OBzl)-OH | >98% purity | Chem-Impex, Bachem, Iris Biotech |
| Diisopropylethylamine (DIEA) | Peptide synthesis grade, >99.5% | Sigma-Aldrich, Thermo Fisher Scientific |
| Trifluoroacetic Acid (TFA) | Peptide synthesis grade, >99.5% | Sigma-Aldrich, Thermo Fisher Scientific |
| Dichloromethane (DCM) | Peptide synthesis grade, anhydrous | Sigma-Aldrich, Thermo Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, anhydrous | Sigma-Aldrich, Thermo Fisher Scientific |
| Coupling Reagents (e.g., HBTU, HATU, DIC) | >98% purity | AAPPTec, ChemPep, CEM Corporation |
| Hydrogen Fluoride (HF) or TFMSA | Anhydrous | Contact specialized chemical suppliers |
Experimental Protocols
Protocol 1: Attachment of Boc-D-Asp(OBzl)-OH to Merrifield Resin (Cesium Salt Method)
This protocol outlines the esterification of the first amino acid, Boc-D-Asp(OBzl)-OH, to the chloromethyl groups of the Merrifield resin via its cesium salt, a method known to minimize racemization.[1][2]
1. Resin Swelling:
- Place the desired amount of Merrifield resin (1.0 equivalent based on chlorine substitution) in a reaction vessel.
- Add sufficient DMF to swell the resin (approximately 6-8 mL per gram of resin).
- Agitate the mixture for 1-2 hours at room temperature.
2. Preparation of Boc-D-Asp(OBzl)-OH Cesium Salt:
- Dissolve Boc-D-Asp(OBzl)-OH (1.0 equivalent) in methanol (5 mL/mmol) and add water (0.5 mL/mmol).[2]
- Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.[2]
- Evaporate the mixture to dryness under reduced pressure.
- To ensure the salt is anhydrous, add DMF (2.5 mL/mmol) and evaporate to dryness. Repeat this step.[2]
3. Coupling to Resin:
- Add the dried Boc-D-Asp(OBzl)-OH cesium salt to the swollen Merrifield resin in the reaction vessel.
- Heat the reaction mixture to 50°C and agitate for 24-48 hours.
4. Washing and Drying:
- Filter the resin and wash thoroughly with the following sequence of solvents: DMF (3x), 50% aqueous DMF (3x), 50% aqueous methanol (3x), and finally methanol (3x).
- Dry the resin in vacuo to a constant weight.
5. Determination of Loading (Optional but Recommended):
- The substitution level of the resin can be determined by cleaving the Boc-amino acid from a small, weighed amount of resin and quantifying the amino acid via UV-Vis spectroscopy or amino acid analysis.
Protocol 2: Solid-Phase Peptide Synthesis Cycle (Boc/Bzl Strategy)
The following steps are repeated for the addition of each subsequent amino acid in the peptide sequence.
1. Resin Swelling:
- Swell the Boc-D-Asp(OBzl)-resin in DCM (10 mL per gram of resin) for 30 minutes.
2. Boc Deprotection:
- Drain the DCM.
- Add a solution of 50% TFA in DCM to the resin.
- Agitate for 5 minutes, drain, and add a fresh solution of 50% TFA in DCM.
- Agitate for an additional 20-30 minutes.
- Filter the resin and wash with DCM (3x) and isopropanol (IPA) (2x). The use of IPA helps to remove residual TFA.
3. Neutralization:
- Wash the resin with DCM (2x).
- Add a 10% solution of DIEA in DCM to the resin.
- Agitate for 2 minutes and drain. Repeat this step once more.
- Wash the resin thoroughly with DCM (3-5 times) to remove excess base and the resulting salt.
4. Amino Acid Coupling:
- In a separate vessel, pre-activate the next Boc-protected amino acid (2-4 equivalents relative to resin loading) with a suitable coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.
- Add the activated amino acid solution to the neutralized peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.
5. Washing:
- Filter the resin and wash with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Protocol 3: Cleavage of the Peptide Acid from Merrifield Resin
The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the benzyl side-chain protecting group from the aspartic acid residue. Strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are typically required.
Caution: HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment and specialized apparatus for HF cleavage.
Method A: Hydrogen Fluoride (HF) Cleavage
-
Place the dried peptide-resin in the reaction vessel of an HF cleavage apparatus.
-
Add scavengers such as anisole or p-cresol (typically 1 mL per gram of resin) to trap reactive carbocations generated during cleavage.
-
Cool the reaction vessel in a dry ice/methanol bath.
-
Distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Extract the crude peptide with an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide acid.
Method B: Trifluoromethanesulfonic Acid (TFMSA) Cleavage
-
Place the dried peptide-resin in a round-bottom flask.
-
Add scavengers (e.g., thioanisole and m-cresol).
-
Cool the flask in an ice bath.
-
Slowly add a pre-chilled solution of TFMSA in TFA to the resin.
-
Stir the mixture at 0-5°C for 1-2 hours.
-
Filter the resin and wash with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the crude peptide with cold diethyl ether and dry under vacuum.
Potential Side Reactions: Aspartimide Formation
A significant side reaction during the synthesis of peptides containing aspartic acid is the formation of a succinimide ring, known as an aspartimide. This can occur during both the acid-catalyzed deprotection and the base-mediated coupling steps. Aspartimide formation can lead to the formation of β- and α-peptide isomers, as well as racemization. The use of the benzyl ester for side-chain protection of aspartic acid can be susceptible to this side reaction. Careful control of reaction conditions, such as minimizing exposure to strong bases and using optimized coupling protocols, can help to mitigate this issue.
Diagrams
References
Applications of Boc-D-Asp-OBzl in Neuroactive Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-D-aspartic acid β-benzyl ester (Boc-D-Asp-OBzl) is a critical chiral building block in the design and synthesis of neuroactive drugs. Its unique structural features, including the temporary Boc protecting group on the α-amino group and the semi-permanent benzyl ester protection on the β-carboxyl group, make it an invaluable tool in solid-phase peptide synthesis (SPPS). This allows for the precise incorporation of a D-aspartic acid residue into peptide sequences, a modification known to enhance peptide stability against enzymatic degradation and to modulate biological activity, particularly in the context of the central nervous system (CNS).
D-amino acids, once thought to be unnatural, are now recognized as playing significant roles in the nervous system. D-aspartate, for instance, is an endogenous agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. Consequently, the incorporation of D-aspartic acid derivatives like this compound into peptide-based drug candidates is a strategic approach for developing novel therapeutics targeting neurological disorders. These can range from neurodegenerative diseases like Alzheimer's and Parkinson's disease to conditions involving excitotoxicity and chronic pain.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the design and synthesis of neuroactive peptides, with a focus on NMDA receptor antagonists.
Application Notes
Rationale for Incorporating D-Aspartic Acid into Neuroactive Peptides
The inclusion of D-aspartic acid in a peptide sequence can confer several advantageous properties for neuroactive drug candidates:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by endogenous proteases, which typically exhibit high stereospecificity for L-amino acids. This increased stability prolongs the half-life of the peptide drug in vivo, a crucial factor for CNS-targeting agents that need to cross the blood-brain barrier and exert a sustained effect.
-
Modulation of Receptor Binding and Activity: The altered stereochemistry of a D-aspartic acid residue can significantly impact the peptide's three-dimensional conformation. This can lead to altered binding affinity and selectivity for its target receptor. In the context of NMDA receptors, incorporating a D-aspartate residue can contribute to either agonist or antagonist activity, depending on the overall peptide structure.[2]
-
Conformational Constraints: The presence of a D-amino acid can induce specific turns or helical structures in the peptide backbone, leading to a more rigid and defined conformation. This can be advantageous for receptor binding, as it reduces the entropic penalty upon binding.
This compound in the Synthesis of NMDA Receptor Antagonists
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission.[3] Its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. Therefore, NMDA receptor antagonists are a key area of neuroactive drug research.
This compound serves as a vital building block in the synthesis of peptide-based NMDA receptor antagonists, such as analogs of conantokins. Conantokins are a class of peptides isolated from the venom of cone snails that act as potent and selective NMDA receptor antagonists.[4] Synthetic analogs of these peptides, often incorporating D-amino acids, are being explored for their therapeutic potential.
Quantitative Data: Biological Activity of Selected NMDA Receptor Antagonists
The following tables summarize the biological activity of various NMDA receptor antagonists. While not all of these compounds explicitly detail the use of this compound in their synthesis, they represent the types of neuroactive agents where D-aspartic acid derivatives are relevant.
| Compound | Target | Assay | IC50 (nM) | Ki (nM) | Reference |
| Conantokin-G | NMDA Receptor | NMDA-induced cGMP elevation in rat cerebellar slices | 171 | - | [4] |
| Eliprodil (SL-820715) | NR2B-selective NMDA Receptor | Radioligand Binding | 1000 | - | N/A |
| Ifenprodil | NMDA Receptor | Radioligand Binding | 300 | - | N/A |
| Memantine HCl | NMDA Receptor / CYP2B6 / CYP2D6 | Radioligand Binding | - | 510 (CYP2B6), 84400 (CYP2D6) | N/A |
| (-)-Dizocilpine (MK-801) Maleate | NMDA Receptor | Radioligand Binding | - | 30.5 | N/A |
| (+)-Dizocilpine (MK-801) Maleate | NMDA Receptor | Radioligand Binding | - | 37.2 | N/A |
| 1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid (89) | NMDA Receptor | [3H]CPP Binding | 270 | - |
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Cascade
The following diagram illustrates the key components of the NMDA receptor signaling pathway upon activation by agonists like glutamate and D-aspartate, leading to downstream cellular responses.
Caption: NMDA Receptor Signaling Pathway.
General Experimental Workflow for Boc-SPPS
The following diagram outlines the general workflow for solid-phase peptide synthesis using the Boc/Bzl strategy, which is applicable for incorporating this compound into a neuroactive peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, absolute configuration and activity at N-methyl-D-aspartic acid (NMDA) receptor of the four D-2-amino-4,5-methano-adipate diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Solution-Phase Segment Condensation using Boc-D-Asp-OBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis, particularly through the strategic condensation of protected peptide segments, remains a valuable methodology for the large-scale production of peptides and for the synthesis of complex targets that may be challenging for solid-phase approaches. The use of N-tert-butyloxycarbonyl (Boc) and benzyl (Bzl) ester protecting groups is a well-established strategy in this context. Boc-D-Asp(OBzl)-OH is a key building block, offering protection of the α-amino group and the β-carboxyl group of D-aspartic acid. This D-configuration can be crucial for designing peptides with enhanced stability against enzymatic degradation.
These application notes provide a detailed overview and experimental protocols for the use of Boc-D-Asp-OBzl in solution-phase segment condensation. The protocols cover the coupling of a Boc-D-Asp(OBzl)-containing peptide segment with another amino acid or peptide ester, subsequent deprotection steps, and considerations for purification of the resulting protected peptide.
Key Applications
-
Synthesis of Peptides with D-Amino Acids: Incorporating D-aspartic acid can increase the metabolic stability of peptides, a desirable trait in therapeutic peptide development.
-
Large-Scale Peptide Synthesis: Solution-phase synthesis is often more scalable and cost-effective for the production of large quantities of a specific peptide compared to solid-phase synthesis.
-
Convergent Peptide Synthesis: The synthesis of large peptides can be made more efficient by preparing smaller protected peptide fragments and then coupling them together in a convergent strategy.[1]
Challenges in Solution-Phase Segment Condensation
The primary challenges in solution-phase segment condensation include:
-
Solubility of Protected Peptides: Fully protected peptide segments are often poorly soluble in many common organic solvents, which can hinder reaction kinetics and purification.[2]
-
Racemization: The activation of the C-terminal carboxyl group of a peptide segment can lead to racemization, particularly if the C-terminal residue is not glycine or proline. The choice of coupling reagents and conditions is critical to minimize this side reaction.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, especially under basic or acidic conditions. This can lead to the formation of β-peptide impurities.[3] In Boc-based synthesis, the use of a benzyl ester for side-chain protection is common, but care must be taken during the repeated acid treatments for Boc deprotection, as this can lead to aspartimide formation.[3]
-
Purification of Intermediates: Purification of protected peptide intermediates after each coupling step is necessary to ensure the purity of the final product and can be challenging.[2]
Experimental Data
Table 1: Representative Coupling Reagents for Solution-Phase Condensation
| Coupling Reagent | Additive | Key Features & Considerations |
| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Widely used and cost-effective. The byproduct, dicyclohexylurea (DCU), is poorly soluble and can be removed by filtration. |
| Diisopropylcarbodiimide (DIC) | HOBt or Oxyma Pure® | Similar to DCC, but the resulting diisopropylurea is more soluble in organic solvents, which can simplify purification. The use of additives is recommended to improve reactivity and reduce racemization. |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) | HOBt | Water-soluble carbodiimide, useful for couplings in aqueous or mixed aqueous-organic media. Byproducts are water-soluble and easily removed by aqueous extraction. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | N/A | Phosphonium salt-based reagent. High coupling efficiency and low racemization. Requires a tertiary base like N,N-diisopropylethylamine (DIEA). |
| (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU) | N/A | Aminium salt-based reagent. Very efficient, especially for sterically hindered couplings. Also requires a tertiary base. |
Table 2: Typical Conditions for Boc Deprotection in Solution Phase
| Reagent | Concentration & Solvent | Reaction Time | Considerations |
| Trifluoroacetic Acid (TFA) | 25-50% (v/v) in Dichloromethane (DCM) | 30-60 minutes | The most common method for Boc removal. The resulting TFA salt of the amine needs to be neutralized before the next coupling step. |
| Hydrochloric Acid (HCl) | 4 M in 1,4-Dioxane | 30-60 minutes | An alternative to TFA. The resulting hydrochloride salt also requires neutralization. |
Experimental Protocols
Protocol 1: Synthesis of a Dipeptide (Boc-D-Asp(OBzl)-Gly-OMe)
This protocol describes the synthesis of a simple dipeptide to illustrate the fundamental coupling procedure in solution.
Materials:
-
Boc-D-Asp(OBzl)-OH
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Neutralization of Amino Acid Ester:
-
Dissolve H-Gly-OMe·HCl (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM (1.1 eq) dropwise and stir for 15 minutes at 0 °C.
-
-
Activation and Coupling:
-
In a separate flask, dissolve Boc-D-Asp(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add this solution to the neutralized glycine methyl ester solution.
-
Cool the combined mixture to 0 °C.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
-
Protocol 2: Solution-Phase Segment Condensation
This protocol provides a general procedure for the coupling of two protected peptide segments, for example, a C-terminal free acid segment containing Boc-D-Asp(OBzl) and an N-terminal free amine segment.
Materials:
-
N-terminally protected peptide with a free C-terminal carboxyl group (e.g., Boc-Xaa-D-Asp(OBzl)-OH) (1.0 eq)
-
C-terminally protected peptide with a free N-terminal amino group (e.g., H-Yaa-Zaa-OR) (1.0 eq)
-
Coupling reagent (e.g., DIC, 1.1 eq)
-
Additive (e.g., HOBt, 1.2 eq)
-
Solvent (e.g., anhydrous DMF or DCM, or a mixture)
-
Tertiary base if required (e.g., DIEA)
Procedure:
-
Dissolution of Segments:
-
Dissolve the N-terminally protected peptide acid segment in a minimal amount of anhydrous DMF or DCM.
-
In a separate flask, dissolve the C-terminally protected peptide amine segment. If it is a salt (e.g., TFA salt from a previous deprotection), neutralize it in situ with a tertiary base like DIEA (1.1 eq).
-
-
Pre-activation and Coupling:
-
To the solution of the peptide acid, add HOBt (1.2 eq).
-
Cool the solution to 0 °C.
-
Add DIC (1.1 eq) and stir for 10-15 minutes at 0 °C for pre-activation.
-
Add the solution of the peptide amine segment to the pre-activated acid segment.
-
Allow the reaction to proceed at 0 °C for 1-2 hours and then at room temperature for 24-48 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction by HPLC to determine the extent of completion.
-
Once the reaction is complete, if DIC was used, the work-up may involve aqueous extraction after dilution with a suitable organic solvent like ethyl acetate. If the product precipitates, it can be collected by filtration and washed.
-
-
Purification of the Protected Segment:
-
The purification of the fully protected, larger peptide segment can be challenging due to poor solubility.
-
Normal-Phase Chromatography: Silica gel chromatography using a gradient of methanol in dichloromethane can be effective.
-
Modified Reversed-Phase HPLC: Purification can be achieved using reversed-phase HPLC with eluents containing organic solvents like DMF in addition to water and acetonitrile to improve the solubility of the protected peptide.
-
Protocol 3: Boc Deprotection of a Protected Peptide Segment
Materials:
-
Boc-protected peptide segment
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected peptide in a solution of 25-50% TFA in DCM.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC or HPLC.
-
-
Isolation of the Deprotected Peptide Salt:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the peptide-TFA salt.
-
Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
The resulting amine salt can be used directly in the next coupling step after neutralization.
-
Visualizations
Caption: General workflow for dipeptide synthesis and solution-phase segment condensation.
Caption: Chemical transformation in the coupling of Boc-D-Asp(OBzl)-OH with a peptide ester.
Conclusion
The use of Boc-D-Asp(OBzl)-OH in solution-phase segment condensation is a powerful strategy for the synthesis of complex peptides, particularly those requiring D-amino acids for enhanced stability. Success in this approach hinges on careful selection of coupling reagents to minimize racemization, optimization of reaction conditions to manage the solubility of protected fragments, and robust purification methods for intermediate and final products. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this important building block in their peptide synthesis campaigns.
References
Application Notes and Protocols for the Activation of Boc-D-Asp-OBzl Carboxyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the efficient and stereochemically pure formation of amide bonds is paramount. This document provides detailed experimental procedures for the activation of the α-carboxyl group of N-α-tert-butyloxycarbonyl-D-aspartic acid β-benzyl ester (Boc-D-Asp-OBzl), a common building block in the synthesis of peptides and peptidomimetics. The protocols outlined below describe the use of standard and highly efficient coupling reagents to generate a reactive intermediate ready for coupling with a primary or secondary amine.
The selection of an appropriate activation method is critical to ensure high yields and minimize side reactions, particularly racemization and the formation of aspartimide, a common side reaction associated with aspartic acid residues.[1] This guide details two robust and widely used methods: the carbodiimide-mediated activation using dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt), and a method utilizing the uronium salt O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) with a tertiary amine base.
Data Presentation
The following table summarizes typical yields for peptide coupling reactions using the described activation methods with Boc-protected amino acids. While specific yields for this compound may vary depending on the coupling partner and reaction conditions, these values provide a general benchmark for expected outcomes.
| Activation Method | Coupling Reagent | Additive/Base | Typical Yield (%) | Purity (%) | Reference |
| Carbodiimide | DCC | HOBt | 85-95 | >95 | General literature values |
| Uronium Salt | HBTU | DIEA | 90-98 | >97 | General literature values |
Experimental Protocols
Protocol 1: Carboxyl Group Activation using DCC/HOBt
This protocol describes the formation of a highly reactive HOBt-ester of this compound, which readily reacts with an amine to form a peptide bond. The addition of HOBt is crucial for suppressing racemization.[2][3]
Materials:
-
This compound
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Amine component (e.g., an amino acid ester hydrochloride)
-
N,N-Diisopropylethylamine (DIEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1N aqueous hydrochloric acid (HCl) solution or 0.33 M citric acid solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
If the amine component is a salt (e.g., hydrochloride), add it to the solution along with a tertiary base such as DIEA (1.1 equivalents) to liberate the free amine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct and wash the filter cake with a small amount of DCM or EtOAc.
-
Combine the filtrate and washes and dilute with EtOAc.
-
Wash the organic phase sequentially with 1N HCl or 0.33 M citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization as needed.
Protocol 2: Carboxyl Group Activation using HBTU/Base
This method utilizes HBTU, a highly efficient uronium-based coupling reagent that, in the presence of a non-nucleophilic base like DIEA, rapidly activates the carboxyl group.[4] This "in situ" activation is very fast and generally leads to high coupling yields with minimal racemization.
Materials:
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Amine component
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1N aqueous hydrochloric acid (HCl) solution or 0.33 M citric acid solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent), HBTU (1.0 equivalent), and the amine component (1.0-1.2 equivalents) in anhydrous DMF or NMP.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIEA (2.0-2.5 equivalents) to the reaction mixture. The solution may change color, indicating the formation of the active species.
-
Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.
-
Let the reaction proceed for 1-4 hours, monitoring its completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic phase sequentially with 1N HCl or 0.33 M citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by flash column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Flowchart of the experimental workflows for carboxyl group activation.
Caption: Signaling pathways for the activation of the carboxyl group.
References
Application Notes and Protocols for Hydrogen Fluoride (HF) Cleavage of Asp(OBzl) Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a cornerstone for producing peptides for research, therapeutic, and diagnostic applications. A critical final step in this methodology is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups. For peptides containing aspartic acid protected as a benzyl ester (Asp(OBzl)), anhydrous hydrogen fluoride (HF) is a commonly employed reagent for this cleavage and deprotection.
HF is a strong acid that effectively removes most protecting groups used in Boc-SPPS through an SN1 mechanism.[1][2] This process, however, generates reactive carbocations that can lead to undesired side reactions, such as alkylation of susceptible amino acid residues. Furthermore, the strong acidic conditions can promote side reactions specific to certain amino acids, including aspartimide formation from aspartic acid residues.[3][4] Therefore, careful selection of scavengers and optimization of reaction conditions are paramount to ensure high cleavage efficiency and purity of the final peptide product.
These application notes provide a detailed protocol for the HF cleavage of peptides containing Asp(OBzl), with a focus on minimizing side reactions and ensuring the safety of the operator.
Data Presentation
Table 1: Recommended Scavenger Cocktails for HF Cleavage
The selection of an appropriate scavenger cocktail is critical for minimizing side reactions during HF cleavage. The choice depends on the amino acid composition of the peptide. For peptides containing Asp(OBzl), p-cresol is a commonly recommended scavenger to trap the benzyl carbocations generated during deprotection and to suppress acylation side reactions.[5]
| Recommended Use | Cleavage Cocktail Composition (v/v or v/v/v/w) | Ratio | Reference(s) |
| Peptides with multiple Asp or Glu residues | HF:p-cresol | 9:1 | |
| Standard peptides without sensitive residues | HF:anisole | 9:1 | |
| Peptides with multiple Cys residues | HF:p-cresol:p-thiocresol | 18:1:1 | |
| Peptides containing Trp(For) and/or His(Bom) | HF:anisole:1,4-butanedithiol (BDT):MeONH₂·HCl | 18:2:1:1 |
Table 2: Typical HF Cleavage Conditions
Proper control of reaction time and temperature is crucial for successful and clean cleavage. Lowering the temperature can help to minimize side reactions such as aspartimide formation.
| Parameter | Condition | Rationale | Reference(s) |
| Temperature | -5 to 0 °C | Minimizes side reactions, including aspartimide formation and alkylation. | |
| Duration | 1 hour | Sufficient for cleavage of most protecting groups. May be extended to 1.5 hours if deprotection is incomplete. |
Experimental Protocols
Extreme Hazard Warning: Hydrogen Fluoride (HF)
Anhydrous hydrogen fluoride is an extremely corrosive and toxic substance. It can cause severe burns to the skin, eyes, and respiratory tract, and exposure can be fatal. All work with HF must be conducted in a dedicated, properly functioning chemical fume hood with a shatterproof shield. A comprehensive understanding of safety procedures and emergency first aid is mandatory before handling HF.
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a full face shield, chemical splash goggles, a lab coat, a neoprene apron, and long-sleeved gloves (e.g., neoprene or nitrile). Ensure gloves are inspected for leaks before use.
-
Emergency Preparedness: An ANSI-approved eyewash station and safety shower must be immediately accessible. A supply of calcium gluconate gel, which is the antidote for HF skin exposure, must be readily available in the laboratory.
-
Handling: Use a specialized HF cleavage apparatus made of HF-resistant materials like Teflon and Kel-F. Never use glass or ceramic containers for HF.
-
Waste Disposal: All HF waste must be collected in properly labeled, chemically compatible containers and disposed of as hazardous waste.
Pre-Cleavage Sample Preparation (30 min - 2.5 h)
-
Resin Transfer: Transfer the dried peptide-resin (typically 200 mg - 1 g) into the HF-resistant reaction vessel of the cleavage apparatus.
-
Scavenger Addition: Add the appropriate scavenger cocktail to the reaction vessel containing the peptide-resin. For a peptide with Asp(OBzl), a common choice is a 9:1 (v/v) mixture of HF to p-cresol. For 50 mg - 1 g of resin, typically 1 mL of scavenger is used with 9 mL of HF.
HF Cleavage Procedure (2-3 h)
This protocol describes a standard "high HF" cleavage procedure. For particularly sensitive peptides, a "low-high" HF procedure may be beneficial.
-
Apparatus Assembly: Assemble the HF cleavage apparatus according to the manufacturer's instructions. Ensure all connections are secure.
-
Cooling: Cool the reaction vessel containing the peptide-resin and scavenger mixture in a dry ice/acetone bath to approximately -78 °C.
-
HF Distillation: Carefully distill the required volume of anhydrous HF into the cooled reaction vessel. This is typically done by transferring HF from a cylinder to a cooled collection vessel and then to the reaction vessel under vacuum.
-
Cleavage Reaction: Once the HF is transferred, replace the dry ice/acetone bath with an ice-water or ice-salt bath to maintain the reaction temperature between -5 °C and 0 °C. Stir the reaction mixture for 1 hour.
-
HF Evaporation: After the cleavage is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum. The evaporated HF must be passed through a trap containing a neutralizing agent such as calcium oxide (CaO).
Reaction Workup (30 min)
-
Peptide Precipitation: Once all the HF has been removed, add cold diethyl ether to the reaction vessel to precipitate the crude peptide.
-
Washing: Wash the precipitated peptide several times with cold diethyl ether to remove the scavengers and their byproducts.
-
Peptide Dissolution and Collection: Dissolve the peptide in an appropriate aqueous solvent, such as 10% acetic acid. Filter the solution to remove the resin beads.
-
Lyophilization: Freeze the peptide solution and lyophilize to obtain the crude peptide powder.
-
Analysis: Analyze the crude peptide by analytical RP-HPLC and mass spectrometry to determine the purity and confirm the molecular weight.
Visualizations
Caption: Experimental workflow for HF cleavage of peptides.
Caption: Deprotection and scavenging mechanism in HF cleavage.
References
- 1. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using D-Aspartic Acid Building Blocks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of enzyme inhibitors utilizing D-aspartic acid as a key building block. D-aspartic acid's unique stereochemistry and functional groups make it a valuable component in designing potent and selective inhibitors for various enzyme targets, including caspases, N-methyl-D-aspartate (NMDA) receptors, and D-aspartate oxidase.
Introduction
D-aspartic acid, the dextrorotatory enantiomer of aspartic acid, plays significant roles in neuroendocrine signaling and development.[1][2][3][4] Its incorporation into peptide and small molecule structures can confer resistance to proteolysis and provide unique conformational constraints, making it an attractive building block for the design of enzyme inhibitors. This document outlines the synthesis and application of several classes of inhibitors derived from D-aspartic acid, complete with detailed protocols and quantitative data to guide researchers in this field.
I. D-Aspartic Acid-Based Caspase Inhibitors
Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis (programmed cell death).[5] Their dysregulation is implicated in numerous diseases, making them critical therapeutic targets. Peptide-based inhibitors that mimic caspase substrates, with a crucial aspartic acid residue at the P1 position, are a major class of caspase inhibitors. The use of a D-aspartic acid derivative at this position can enhance inhibitor stability.
Featured Inhibitor: Acetyl-Valyl-D-aspartyl-valyl-alanyl-D-aspartal (Ac-VDVAD-CHO)
Ac-VDVAD-CHO is a potent, reversible inhibitor of caspase-2 and caspase-3. The aldehyde functional group forms a reversible covalent bond with the active site cysteine of the caspase.
Quantitative Data for D-Aspartic Acid-Based Caspase Inhibitors
| Inhibitor | Target Caspase(s) | Inhibition Constant (Ki) | IC50 | Synthesis Yield | Reference(s) |
| Ac-DEVD-CHO | Caspase-3, Caspase-7 | 0.2 nM (Caspase-3), 0.3 nM (Caspase-7) | - | Not Specified | |
| Z-EKD-aomk | Caspase-3, Caspase-6 | 550 µM (Caspase-6) | - | 70-80% (biotinylated derivatives) | |
| Ac-VDV(Dab)D-CHO | Caspase-2 | - | - | Not Specified |
Experimental Protocol: Solid-Phase Synthesis of Ac-VDVAD-CHO
This protocol describes the manual solid-phase peptide synthesis (SPPS) of the pentapeptide aldehyde Ac-VDVAD-CHO using Fmoc/tBu chemistry.
Materials:
-
Fmoc-D-Asp(OtBu)-Wang resin
-
Fmoc-Ala-OH
-
Fmoc-Val-OH
-
Fmoc-D-Asp(OtBu)-OH
-
Acetic anhydride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dess-Martin periodinane
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell Fmoc-D-Asp(OtBu)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Val-OH, Fmoc-D-Asp(OtBu)-OH, and Fmoc-Val-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIPEA) (10 eq.) in DMF for 30 minutes. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
-
Oxidation to Aldehyde: Dissolve the purified peptide alcohol in DCM and treat with Dess-Martin periodinane at 0°C to room temperature for 4 hours to yield the final peptide aldehyde, Ac-VDVAD-CHO.
-
Final Purification: Purify the final product by reverse-phase HPLC and confirm its identity by mass spectrometry.
Signaling Pathway: Caspase-3 Mediated Apoptosis
The following diagram illustrates the central role of Caspase-3 in the apoptotic pathway, which can be inhibited by D-aspartic acid-based inhibitors.
II. D-Aspartic Acid-Based NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death. D-aspartic acid and its analogs can act as antagonists at the NMDA receptor, offering neuroprotective effects.
Featured Inhibitor: CGS-19755 (Selfotel)
CGS-19755 is a potent and selective competitive antagonist of the NMDA receptor. It is a rigid analog of 2-amino-5-phosphonopentanoate (AP5), where the amino acid backbone incorporates a D-aspartic acid-like structure within a piperidine ring.
Quantitative Data for D-Aspartic Acid-Based NMDA Receptor Antagonists
| Inhibitor | Target | IC50 | pA2 | Notes | Reference(s) |
| CGS-19755 | NMDA Receptor | 50 nM ([3H]CPP binding) | 5.94 | Competitive antagonist |
Experimental Protocol: Synthesis of CGS-19755 (Conceptual Outline)
The synthesis of CGS-19755 is a multi-step process involving the construction of the piperidine ring and introduction of the phosphonomethyl group. While a detailed, step-by-step protocol is beyond the scope of these notes, the general synthetic strategy is outlined below. The synthesis often starts from a chiral precursor to establish the desired stereochemistry.
Key Synthetic Steps:
-
Piperidine Ring Formation: Construction of the substituted piperidine core, often via a Diels-Alder reaction or a Michael addition followed by cyclization.
-
Introduction of the Carboxylic Acid: Establishment of the carboxylic acid functionality at the 2-position of the piperidine ring.
-
Introduction of the Phosphonomethyl Group: Addition of the phosphonomethyl side chain at the 4-position, typically via an Arbuzov reaction or alkylation with a phosphonate-containing reagent.
-
Purification: Purification of the final product is achieved through crystallization or chromatography.
Signaling Pathway: NMDA Receptor-Mediated Long-Term Potentiation (LTP)
The following diagram illustrates the role of the NMDA receptor in LTP, a process that can be modulated by D-aspartic acid-based antagonists.
III. D-Aspartate Oxidase (DDO) Inhibitors
D-aspartate oxidase (DDO) is a peroxisomal enzyme that specifically degrades D-aspartate. Inhibiting DDO can increase the endogenous levels of D-aspartate, which may have therapeutic potential in conditions associated with NMDA receptor hypofunction, such as schizophrenia.
Featured Inhibitor: 5-Aminonicotinic Acid
5-Aminonicotinic acid has been identified as an inhibitor of human D-aspartate oxidase.
Quantitative Data for D-Aspartate Oxidase Inhibitors
| Inhibitor | Target | Ki | Notes | Reference(s) |
| 5-Aminonicotinic Acid | Human D-Aspartate Oxidase | 3.80 µM | - |
Experimental Protocol: Synthesis of 5-Aminonicotinic Acid (Conceptual)
The synthesis of 5-aminonicotinic acid can be achieved from 5-bromonicotinic acid. A general procedure involves the amination of the bromo-substituted pyridine ring.
Key Synthetic Steps:
-
Esterification: Protection of the carboxylic acid of 5-bromonicotinic acid as an ester (e.g., tert-butyl ester) to prevent side reactions.
-
Amination: Introduction of the amino group at the 5-position, for example, through a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction with an ammonia surrogate.
-
Deprotection: Removal of the ester protecting group to yield the final product, 5-aminonicotinic acid.
-
Purification: Purification of the final product is typically achieved by recrystallization.
IV. General Experimental Workflow for Synthesis and Screening
The development of novel enzyme inhibitors based on D-aspartic acid generally follows a structured workflow from initial design to biological evaluation.
Conclusion
D-aspartic acid and its derivatives are versatile building blocks for the synthesis of a wide range of potent and selective enzyme inhibitors. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of D-aspartic acid-based compounds in drug discovery and chemical biology. The unique properties conferred by the D-amino acid scaffold continue to offer exciting opportunities for the development of novel therapeutics.
References
- 1. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid, and related phosphonic and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Human D-aspartate Oxidase: A Key Player in D-aspartate Metabolism [frontiersin.org]
- 5. Caspase 3 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation from Asp(OBzl) Residues
Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding aspartimide formation, a common side reaction encountered when using Asp(OBzl) residues in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
FAQ-1: What is aspartimide formation and why is it a problem?
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that occurs at aspartic acid residues during Fmoc-SPPS.[1] The process is initiated during the Fmoc-deprotection step, which typically uses a 20% piperidine solution in DMF.[2] The backbone amide nitrogen of the amino acid C-terminal to the Asp residue attacks the side-chain benzyl ester carbonyl of the Asp(OBzl). This forms a five-membered succinimide ring, known as an aspartimide intermediate.[1][2]
This intermediate is highly problematic for several reasons:
-
Chain Termination : The aspartimide can be attacked by the piperidine used for deprotection, forming piperidide adducts and terminating the peptide chain.[2]
-
Byproduct Formation : The unstable imide ring can be hydrolyzed, opening to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide (an iso-peptide).
-
Racemization : The reaction proceeds through a planar intermediate, which can lead to racemization at the α-carbon of the aspartic acid residue.
-
Purification Challenges : These byproducts, including iso-peptides and epimers, are often difficult to separate from the target peptide due to similar masses and chromatographic properties, leading to reduced yields and purity.
Figure 1: Base-catalyzed mechanism of aspartimide formation and subsequent side reactions.
FAQ-2: What factors increase the risk of aspartimide formation?
Several factors can significantly increase the propensity for aspartimide formation:
-
Peptide Sequence : The amino acid immediately following the Asp residue is critical. Sequences like Asp-Gly are notoriously problematic because the lack of steric hindrance on glycine facilitates the cyclization. Other susceptible sequences include Asp-Asn, Asp-Arg, Asp-Ser, and Asp-Ala.
-
Base and Deprotection Conditions : The standard 20% piperidine in DMF for Fmoc removal is a strong base that promotes the reaction. The highly basic, non-nucleophilic base DBU is known to promote aspartimide formation to an even greater extent.
-
Temperature : Increased temperatures accelerate the rate of aspartimide formation. This is a major consideration for microwave-assisted SPPS, where higher temperatures are used to speed up synthesis.
-
Solvent Polarity : Solvents with higher polarity can lead to more aspartimide formation.
-
Reaction Time : Longer exposure to basic conditions, such as extended Fmoc deprotection times, increases the likelihood of the side reaction.
Troubleshooting Guides
Troubleshooting-1: How can I modify my synthesis conditions to reduce aspartimide formation?
Modifying the deprotection and coupling steps is the first line of defense.
1. Modify Fmoc Deprotection Conditions: The most direct approach is to reduce the basicity of the Fmoc deprotection solution.
-
Use a Weaker Base : Replacing piperidine with a weaker base like piperazine or morpholine can be effective, though deprotection times may need to be extended.
-
Add an Acidic Additive : Adding a weak acid to the piperidine solution can buffer its reactivity and suppress aspartimide formation. Common additives include HOBt and Oxyma Pure.
Table 1: Comparison of Modified Fmoc Deprotection Conditions
| Strategy | Reagent/Condition | Concentration | Efficacy Notes |
|---|---|---|---|
| Additive | HOBt in Piperidine/DMF | 0.1 M | Provides a significant reduction in aspartimide formation. |
| Additive | Oxyma Pure in Piperidine/DMF | 0.1 M | Often more effective than HOBt. |
| Additive | Formic Acid in Piperidine/DMF | 0.1 M | Effectively reduces aspartimide formation. |
| Weaker Base | Piperazine in DMF | 5% (+2% DBU) | Less prone to causing aspartimide formation than piperidine. |
| Weaker Base | Morpholine in DMF | 50% | Results in almost no aspartimide formation, but may not ensure complete Fmoc removal. |
2. Optimize Temperature: For microwave-assisted SPPS, lowering the temperature during coupling and deprotection steps can help limit the side reaction.
Troubleshooting-2: Are there alternative protecting groups for Aspartic Acid?
Yes, using an alternative side-chain protecting group for Asp is a highly effective strategy. The goal is to increase steric hindrance around the side-chain carbonyl to physically block the intramolecular attack. While Asp(OBzl) is susceptible, other ester-based groups offer better protection.
Table 2: Comparison of Asp Side-Chain Protecting Groups
| Protecting Group | Structure | Key Advantage(s) |
|---|---|---|
| OtBu (tert-Butyl) | -C(CH₃)₃ | Standard protecting group, but offers minimal prevention in susceptible sequences. |
| OMpe (3-methylpent-3-yl) | -C(CH₃)(C₂H₅)₂ | Bulkier than OtBu, offering improved protection. |
| OEpe (3-ethyl-3-pentyl) | -C(C₂H₅)₃ | Provides significant reduction in aspartimide formation due to increased steric bulk. |
| OBno (5-n-butyl-5-nonyl) | -C(C₄H₉)₂(C₄H₉) | High steric demand and chain flexibility significantly reduce aspartimide formation. |
| O-2-PhiPr (2-phenylisopropyl) | -C(CH₃)₂Ph | A bulky aromatic group that provides good protection. |
For the most challenging sequences, non-ester-based protecting groups or backbone protection can completely eliminate the side reaction.
-
Cyanosulfurylide (CSY) : This group replaces the ester linkage with a stable C-C bond, preventing cyclization.
-
Backbone Protection (Dmb) : Protecting the backbone amide nitrogen of the residue following Asp with a group like 2,4-dimethoxybenzyl (Dmb) removes the nucleophile required for the reaction. This is often accomplished by using a pre-formed Fmoc-Asp(OR)-(Dmb)Gly-OH dipeptide.
Experimental Protocols
Protocol 1: Fmoc Deprotection with HOBt Additive
This protocol describes a common method to suppress aspartimide formation by modifying the deprotection solution.
Materials:
-
Peptide-resin
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
1-Hydroxybenzotriazole (HOBt)
Procedure:
-
Prepare Deprotection Solution : Prepare a solution of 20% (v/v) piperidine in DMF. To this solution, add HOBt to a final concentration of 0.1 M. Ensure the HOBt is fully dissolved.
-
Resin Swelling : Swell the peptide-resin in DMF for at least 30 minutes in your reaction vessel.
-
Initial Deprotection : Drain the DMF and add the 20% piperidine / 0.1 M HOBt solution to the resin.
-
Reaction : Gently agitate the resin for 10 minutes.
-
Second Deprotection : Drain the deprotection solution and add a fresh aliquot of the solution to the resin. Agitate for another 10 minutes to ensure complete Fmoc removal.
-
Washing : Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and HOBt.
-
Proceed to Coupling : The resin is now ready for the next amino acid coupling step.
Decision & Workflow Visualization
Choosing the right strategy depends on the severity of the issue and the specific peptide sequence. The following workflow can help guide your decision-making process.
Figure 2: Decision tree for selecting a strategy to prevent aspartimide formation.
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection in SPPS
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with incomplete tert-butyloxycarbonyl (Boc) deprotection during Solid-Phase Peptide Synthesis (SPPS). Below are frequently asked questions (FAQs) and troubleshooting guides to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Boc deprotection?
Incomplete Boc deprotection can arise from several factors, often related to reagents, reaction conditions, or the peptide sequence itself. The most frequent culprits include:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions. If the acid, typically Trifluoroacetic Acid (TFA), is too weak or its concentration is too low, the reaction may not go to completion.[1][2] The effectiveness of TFA can be compromised by the presence of water, which reduces its acidity.[1]
-
Reagent Quality: Degradation of the acidic reagent can reduce its efficacy. TFA, for instance, can absorb water, diminishing its deprotection capability.[1][2] Using fresh, high-purity reagents is crucial.
-
Steric Hindrance: Amino acids with bulky side chains near the Boc-protected amine can physically block the acidic reagent from accessing the Boc group, leading to incomplete removal.
-
Peptide Aggregation: Difficult or hydrophobic peptide sequences can aggregate on the solid support, hindering the diffusion of reagents and preventing complete deprotection.
-
Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be adequate for complete removal, especially for sterically hindered residues or within aggregated sequences.
-
Poor Resin Swelling: Incomplete swelling of the resin can limit the access of reagents to the peptide chain, resulting in inefficient deprotection. A study noted that 100% TFA might lead to poor resin swelling and limited solvent transfer compared to a 55% TFA/DCM mixture.
-
Substrate Solubility: Poor solubility of the peptide-resin in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.
Q2: How can I monitor the completion of the Boc deprotection step?
Several analytical techniques can be employed to assess the completeness of the Boc deprotection reaction:
-
Kaiser Test (Ninhydrin Test): This is a rapid and widely used qualitative test to detect the presence of free primary amines on the resin. A positive result (typically a blue or purple color) indicates the presence of the deprotected amine, signifying a successful deprotection. A negative or weak result suggests incomplete deprotection.
-
Thin-Layer Chromatography (TLC): For monitoring reactions in solution-phase or after cleaving a small sample from the resin, TLC is a quick and effective method. The deprotected amine product is generally more polar than the Boc-protected starting material and will exhibit a lower Rf value. Staining the TLC plate with ninhydrin can specifically visualize the free amine.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of a small, cleaved portion of the peptide provides a quantitative assessment of the reaction's completeness. The appearance of a new peak corresponding to the deprotected peptide and the disappearance of the peak for the Boc-protected peptide indicates the reaction progress.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the identity of the product and verify the removal of the Boc group by showing the expected molecular weight of the deprotected peptide.
Q3: What are scavengers, and why are they important during deprotection?
During Boc deprotection, a reactive tert-butyl carbocation is generated. This cation can alkylate nucleophilic side chains of certain amino acids, particularly tryptophan, methionine, and cysteine, leading to undesired side products.
Scavengers are reagents added to the deprotection cocktail to "trap" these reactive carbocations, preventing side reactions. Common scavengers include:
-
Triethylsilane (TES) or Triisopropylsilane (TIS): Effective in reducing the tert-butyl cation.
-
Thioanisole: Can help prevent side reactions and may also accelerate the removal of other protecting groups.
-
Water: Can also act as a scavenger.
-
1,2-Ethanedithiol (EDT): Particularly useful for protecting tryptophan residues from oxidation.
-
Phenol: Offers protection for both tryptophan and tyrosine residues.
The choice and combination of scavengers depend on the amino acid composition of the peptide.
Troubleshooting Guides
Issue 1: Consistently Incomplete Deprotection
If you are observing consistently incomplete Boc deprotection across multiple cycles, consider the following troubleshooting steps:
Troubleshooting Workflow for Incomplete Boc Deprotection
Caption: A logical workflow to diagnose and resolve incomplete Boc deprotection.
-
Verify Reagent Quality:
-
Use fresh, anhydrous TFA. Old or improperly stored TFA can absorb moisture, reducing its acidity.
-
Ensure solvents like Dichloromethane (DCM) are anhydrous.
-
-
Optimize Reaction Conditions:
-
Increase Reaction Time: Extend the deprotection time in increments (e.g., from 20 minutes to 30-40 minutes) and monitor the effect.
-
Increase TFA Concentration: While 50% TFA in DCM is standard, increasing the concentration may be necessary for difficult sequences. However, be mindful that very high concentrations of TFA might lead to poor resin swelling.
-
Elevate Temperature: For particularly stubborn Boc groups, gentle heating might be required, but this should be approached with caution to avoid side reactions.
-
-
Address Sequence-Specific Issues:
-
For peptides prone to aggregation, using chaotropic salts or solvents that disrupt secondary structures can be beneficial.
-
For sterically hindered residues, longer reaction times and potentially stronger acidic conditions may be necessary.
-
Issue 2: Incomplete Deprotection of Arginine Residues
The deprotection of the side chain of arginine, often protected by groups like Pbf, Pmc, or Mtr, can be challenging.
Factors Contributing to Incomplete Arginine Deprotection
Caption: Key factors that can lead to incomplete deprotection of arginine side chains.
-
Extended Reaction Time: Arginine side-chain protecting groups, especially older ones like Pmc and Mtr, may require longer cleavage times of 4 to 8 hours for complete removal.
-
Optimized Cleavage Cocktail: For challenging sequences with multiple arginine residues, a stronger cleavage cocktail such as "Reagent K" (TFA/Water/Phenol/Thioanisole/EDT) may be necessary.
Data Presentation: Common Deprotection and Cleavage Cocktails
| Cocktail | Composition (v/v/w) | Typical Use |
| Standard Boc Deprotection | 50% TFA in DCM | Routine N-terminal Boc removal during SPPS cycles. |
| TFA/TIS/H₂O | 95:2.5:2.5 | General final cleavage for many peptide sequences, especially with Trp(Boc). |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Robust, "universal" cocktail for complex peptides with multiple Arg residues or other sensitive amino acids. |
Experimental Protocols
Protocol 1: Standard N-terminal Boc Deprotection in SPPS
This protocol describes a typical Boc deprotection step within an SPPS cycle.
-
Resin Pre-wash: Wash the peptide-resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.
-
Deprotection: Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation. For difficult sequences, this time can be extended.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes. This step is crucial to liberate the free amine for the next coupling reaction.
-
Final Washes: Wash the resin thoroughly with DCM to remove excess base and prepare for the subsequent coupling step.
Protocol 2: Test Cleavage to Assess Deprotection
This protocol can be used to cleave a small amount of peptide from the resin to analyze the efficiency of deprotection.
-
Resin Sampling: Take a small sample of the peptide-resin (e.g., 10-20 mg) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail, for instance, TFA/TIS/H₂O (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a microcentrifuge tube and allow the reaction to proceed for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times.
-
Drying and Analysis: Dry the crude peptide under vacuum and analyze its purity and identity by HPLC and mass spectrometry.
Protocol 3: In Situ Neutralization for Improved Efficiency
This protocol combines the neutralization and coupling steps, which can be advantageous for difficult sequences prone to aggregation.
-
Deprotection and Washing: Perform the Boc deprotection and subsequent washing steps as described in Protocol 1.
-
Pre-activation of Amino Acid: In a separate vessel, pre-activate the next Boc-protected amino acid with a coupling agent (e.g., HBTU) in a minimal amount of DMF.
-
Combined Coupling and Neutralization: Add the activated amino acid solution directly to the peptide-resin, which is still in its trifluoroacetate salt form. Immediately add DIEA to the reaction vessel.
-
Reaction and Washing: Allow the coupling reaction to proceed for the desired time. Upon completion, drain the reaction mixture and wash the peptide-resin thoroughly.
References
Technical Support Center: Optimizing Coupling Times for Sterically Hindered D-Amino Acids
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the incorporation of sterically hindered D-amino acids in peptide synthesis. Below, you will find troubleshooting guides and frequently asked questions to help diagnose and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling sterically hindered D-amino acids?
A1: The main challenges stem from steric hindrance, where the bulky side chains of the D-amino acid and the growing peptide chain physically obstruct the formation of the peptide bond. This can lead to slow or incomplete coupling reactions, resulting in deletion sequences and impure products.[1][2] Another significant challenge is the increased risk of racemization at the activated carboxylic acid, especially with longer reaction times.[1]
Q2: Which coupling reagents are most effective for sterically hindered D-amino acids?
A2: For difficult couplings involving sterically hindered amino acids, in-situ activating reagents are generally more effective than standard carbodiimides like DCC or DIC alone.[2] The most effective reagents are typically aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP. These reagents form highly reactive esters that can overcome the steric barrier. For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, reagents like PyBroP or the conversion of the carboxylic acid to an acyl fluoride may be necessary.
Q3: When should I consider using a double coupling strategy?
A3: A double coupling strategy, where the coupling step is repeated with a fresh portion of activated amino acid, is recommended when a single coupling reaction is known or suspected to be incomplete. This is often the case with notoriously difficult couplings, such as attaching an amino acid to an N-methylated residue or coupling two sterically bulky residues. Monitoring the reaction with a qualitative test like the Kaiser test can help determine if a second coupling is necessary.
Q4: Can microwave-assisted peptide synthesis help with difficult couplings?
A4: Yes, microwave-assisted peptide synthesis can be highly effective for difficult couplings. The use of microwave irradiation can increase the reaction rate and improve coupling efficiency, often reducing the required reaction time from hours to minutes. This is particularly beneficial for sterically hindered residues where thermal energy can help overcome the activation energy barrier.
Q5: What is the role of additives like HOBt and HOAt?
A5: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are used in conjunction with carbodiimide coupling reagents (like DIC) to suppress racemization and improve coupling efficiency. They act by forming activated esters that are more reactive and less prone to side reactions than the O-acylisourea intermediate formed by the carbodiimide alone. HOAt is generally considered more effective than HOBt, especially for difficult couplings, due to the anchimeric assistance provided by the pyridine nitrogen.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the coupling of sterically hindered D-amino acids.
Problem 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Positive Kaiser test after the coupling step, indicating the presence of unreacted free amines.
-
Mass spectrometry analysis of the crude product shows a significant peak corresponding to a deletion sequence.
-
HPLC analysis reveals a low yield of the desired peptide.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reagent Reactivity | Standard coupling reagents like DCC/DIC may be too weak. Switch to a more potent coupling reagent such as HATU, HCTU, PyBOP, or PyAOP. For extremely hindered couplings, consider using PyBroP or generating an acyl fluoride. |
| Steric Hindrance | Increase the equivalents of the amino acid and coupling reagent (up to 2-3 equivalents). Extend the reaction time to allow the coupling to proceed to completion. Consider performing a double coupling. |
| Peptide Aggregation | The growing peptide chain may aggregate on the solid support, blocking the reactive N-terminal amine. Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF, DCM, and NMP. |
| Incomplete Deprotection | If the preceding Fmoc deprotection was incomplete, the N-terminal amine will not be available for coupling. For hindered residues, consider extending the deprotection time or using a stronger base solution, such as 2% DBU and 2% piperidine in DMF. |
| Low Reaction Temperature | Increasing the reaction temperature can enhance the coupling rate. Microwave-assisted synthesis, which utilizes elevated temperatures, can be particularly effective. |
Problem 2: Significant Racemization of the Coupled Amino Acid
Symptoms:
-
HPLC or chiral GC analysis shows the presence of a diastereomeric impurity.
-
Mass spectrometry may show a peak with the same mass as the desired product, but with a different retention time.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Overly Reactive Activated Species | The activated amino acid may be too reactive and prone to racemization. Ensure the use of an additive like HOBt or, preferably, HOAt when using carbodiimide coupling reagents. |
| Prolonged Activation Time | Do not allow the amino acid to be in the activated state for an extended period before the coupling reaction. Pre-activation times should be kept to a minimum (typically 1-5 minutes). |
| Excess Base | The use of excess tertiary amine base (e.g., DIPEA) can promote racemization. Use the minimum amount of base necessary to facilitate the reaction. |
| High Reaction Temperature | While elevated temperatures can improve coupling efficiency, they can also increase the rate of racemization. If racemization is a concern, perform the coupling at room temperature or below if possible. |
Data Presentation
The following table summarizes the performance of various coupling reagents for sterically hindered amino acids based on literature data. Note that reaction conditions may vary between studies.
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective, low racemization with HOBt. | Often inefficient for highly hindered couplings. |
| DIC/HOAt | Carbodiimide | High | More reactive than DIC/HOBt, effective for many difficult couplings. | |
| PyBOP | Phosphonium Salt | High | Robust and efficient for many hindered residues. | Less reactive than HATU or PyAOP. |
| PyAOP | Phosphonium Salt | Very High | Highly effective, especially for N-methyl amino acids. | |
| HBTU/TBTU | Aminium/Uronium Salt | High | Fast reaction times, widely used. | Can cause guanidinylation of the N-terminal amine as a side reaction. |
| HATU | Aminium/Uronium Salt | Very High | One of the most efficient reagents due to the formation of reactive OAt esters. | Higher cost. |
| COMU | Aminium/Uronium Salt | Very High | High coupling efficiency, comparable to HATU, with improved safety profile over benzotriazole-based reagents. | |
| Acyl Fluorides | - | Extremely High | Very effective for the most sterically demanding couplings, such as Aib-Aib. | Requires in-situ generation, and reagents can be moisture-sensitive. |
Experimental Protocols
Protocol 1: General Coupling using HATU
-
Resin Preparation : Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).
-
Activation Mixture : In a separate vessel, dissolve the N-protected D-amino acid (3 equivalents relative to the resin loading) in DMF. Add HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Pre-activation : Allow the activation mixture to stand for 1-5 minutes at room temperature.
-
Coupling : Add the activation mixture to the resin and agitate at room temperature. Reaction times can vary from 30 minutes to several hours depending on the steric hindrance of the amino acid.
-
Monitoring : After the desired time, take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines.
-
Washing : Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Double Coupling for a Highly Hindered Amino Acid
-
First Coupling : Perform an initial coupling reaction as described in Protocol 1, for example, using 4 equivalents of the protected amino acid, 3.9 equivalents of HATU, and 8 equivalents of DIPEA for 45-60 minutes.
-
Washing : After the first coupling, thoroughly wash the resin with DMF.
-
Second Coupling : Repeat the coupling step with a fresh solution of the activated amino acid using the same equivalents and reaction time.
-
Final Washing : After the second coupling, wash the resin thoroughly with DMF and then with a solvent like dichloromethane (DCM) to prepare for the next deprotection step.
Protocol 3: Microwave-Assisted Coupling using PyBOP
-
Resin Swelling : Swell the resin in DMF within the microwave peptide synthesizer reaction vessel.
-
Reagent Addition : Add the N-protected D-amino acid solution (2 equivalents), PyBOP solution (2 equivalents), and DIPEA solution (4 equivalents) to the resin.
-
Microwave Irradiation : Apply microwave irradiation at a constant temperature (e.g., 75°C) for 5-15 minutes.
-
Washing : After the coupling, wash the resin thoroughly as per the synthesizer's protocol.
-
Monitoring : Perform a Kaiser test to confirm the completion of the coupling.
Visualizations
Caption: Troubleshooting decision tree for incomplete coupling of hindered D-amino acids.
Caption: General workflow for optimizing the coupling of sterically hindered D-amino acids.
References
identifying side reactions of Boc-D-Asp-OBzl during synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) regarding the use of Boc-D-Asp-OBzl in peptide synthesis. Our aim is to help you identify and mitigate common side reactions to ensure the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound in peptide synthesis?
The most significant and common side reaction is the formation of an aspartimide intermediate.[1][2][3][4] This occurs through the intramolecular cyclization of the aspartic acid side chain with the backbone amide nitrogen. This five-membered succinimide ring is unstable and can lead to several undesired products.[1]
Q2: What are the consequences of aspartimide formation?
Aspartimide formation can lead to a mixture of hard-to-separate impurities. The aspartimide ring can undergo epimerization at the α-carbon of the aspartic acid residue. Subsequent nucleophilic attack (e.g., by piperidine in Fmoc chemistry, or during final cleavage) on the aspartimide can open the ring to form a mixture of the desired D-α-aspartyl peptide, the undesired L-α-aspartyl peptide, and the corresponding D- and L-β-aspartyl peptides where the peptide bond is formed with the side-chain carboxyl group. This results in a loss of product yield and purity.
Q3: Which peptide sequences are most susceptible to aspartimide formation?
Sequences where the amino acid C-terminal to the aspartic acid residue is sterically small are most prone to this side reaction. The most problematic sequences are Asp-Gly, Asp-Ala, and Asp-Ser.
Q4: Under what conditions is aspartimide formation most likely to occur?
Aspartimide formation can be catalyzed by both acidic and basic conditions. In Boc-based solid-phase peptide synthesis (SPPS), it can occur during the repetitive acidolytic deprotection of the Boc group and is particularly problematic during the final cleavage from the resin, especially with strong acids like HF.
Q5: How can I detect aspartimide formation?
Aspartimide formation results in a mass loss of 18 Da (the mass of water) from the peptide, which can be detected by mass spectrometry. The subsequent ring-opened products (α- and β-peptides) will have the same mass as the target peptide, making them difficult to identify by mass spectrometry alone. However, they can often be separated and identified by analytical HPLC or UPLC, as they may have different retention times.
Troubleshooting Guide
Issue: Low yield of the target peptide and presence of multiple impurities with the same mass.
This is a classic sign of aspartimide-related side reactions. Follow this troubleshooting workflow to diagnose and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for aspartimide formation.
Data on Aspartimide Formation
The extent of aspartimide formation is highly dependent on the specific peptide sequence, the synthesis conditions, and the protecting groups used. The following table summarizes representative data on the effect of different conditions on aspartimide formation.
| Peptide Sequence | Protecting Group | Condition | Aspartimide Formation (%) | Reference |
| Boc-Glu(OBzl)-Asp(OBzl)-Gly-Thr(Bzl)-Resin | Benzyl (OBzl) | HF, 0°C, 1 hr | 99 | |
| Boc-Glu(OBzl)-Asp(OBzl)-Ala-Leu-Resin | Benzyl (OBzl) | HF, 0°C, 1 hr | 25 | |
| Model Tetrapeptide | Benzyl (OBzl) | HF, 0°C | 10.2 | |
| Model Tetrapeptide | Benzyl (OBzl) | HF, -5°C | 5.8 | |
| Model Peptide with Asp-Gly | tert-Butyl (OtBu) | 20% Piperidine/DMF, 2h | ~15 | |
| Model Peptide with Asp-Gly | 3-methylpent-3-yl (Mpe) | 20% Piperidine/DMF, 2h | ~5 | |
| Model Peptide with Asp-Gly | Benzyloxymethyl (Bom) | 20% Piperidine/DMF, 2h | <0.1 |
Experimental Protocols
Protocol 1: Minimizing Aspartimide Formation During Boc-SPPS
This protocol focuses on the key steps where aspartimide formation is most likely to occur.
1. Boc Deprotection:
-
Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the deprotection reagent for 1 minute.
-
Drain the reagent.
-
Treat with fresh deprotection reagent for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and isopropanol (3x) to remove residual acid.
-
2. Neutralization and Coupling:
-
In-situ Neutralization Protocol: This is recommended to minimize the time the deprotected amine is exposed to basic conditions before coupling, which can contribute to aspartimide formation.
-
Procedure:
-
After the final DCM wash post-deprotection, swell the resin in Dimethylformamide (DMF).
-
In a separate vessel, pre-activate the incoming Boc-amino acid (e.g., with HBTU/HOBt or DIC/HOBt).
-
Add the pre-activated amino acid solution to the resin, followed immediately by a hindered base such as Diisopropylethylamine (DIEA) (2.0-2.2 equivalents).
-
Allow the coupling reaction to proceed for 1-2 hours or until a ninhydrin test indicates completion.
-
Wash the resin thoroughly with DMF and DCM.
-
Protocol 2: Low-Temperature HF Cleavage
Lowering the temperature during the final hydrofluoric acid (HF) cleavage can significantly reduce the rate of acid-catalyzed aspartimide formation.
1. Preparation:
-
Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum.
-
Pre-chill the HF cleavage apparatus and all reagents to the target temperature (e.g., -5 °C).
2. Scavenger Mixture:
-
Prepare a scavenger mixture appropriate for the peptide sequence. A common mixture is anisole.
3. Cleavage Reaction:
-
Add the chilled scavenger mixture to the peptide-resin in the reaction vessel.
-
Carefully condense the HF into the reaction vessel.
-
Maintain the reaction temperature at -5 to 0 °C for the duration of the cleavage (typically 1-2 hours).
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
4. Product Precipitation and Wash:
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide pellet multiple times with cold ether to remove scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
Reaction Pathways
The following diagram illustrates the main synthetic pathway and the competing side reaction of aspartimide formation.
Caption: Main reaction vs. aspartimide formation pathway.
References
Technical Support Center: Reverse-Phase HPLC Purification of Peptides Containing D-Asp(OBzl)
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the reverse-phase HPLC (RP-HPLC) purification of synthetic peptides containing the D-Aspartic acid (O-benzyl ester), or D-Asp(OBzl), residue.
Frequently Asked Questions (FAQs)
Q1: How does the D-Asp(OBzl) residue affect my peptide's retention time in RP-HPLC?
A1: The benzyl (Bzl) protecting group on the D-aspartic acid side chain significantly increases the hydrophobicity of your peptide.[1] In RP-HPLC, where separation is primarily driven by hydrophobic interactions with the stationary phase (e.g., C18), this increased hydrophobicity will lead to a substantially longer retention time compared to the unprotected equivalent of the peptide.[1] The aromatic benzyl group enhances the peptide's affinity for the non-polar column material, thus requiring a higher concentration of organic solvent (like acetonitrile) for elution.[1]
Q2: Is the benzyl ester linkage of D-Asp(OBzl) stable under typical RP-HPLC conditions?
A2: The benzyl ester linkage is generally stable under the standard acidic conditions of RP-HPLC, which often utilize trifluoroacetic acid (TFA) as an ion-pairing agent.[1] However, prolonged exposure to highly acidic conditions or elevated temperatures should be avoided to minimize the risk of premature cleavage of the benzyl group. It is advisable to use fresh, high-quality solvents and to process the purified fractions promptly to prevent degradation.[1]
Q3: What are the likely causes of peak tailing or broadening for my D-Asp(OBzl)-containing peptide?
A3: Peak tailing and broadening are common issues when purifying hydrophobic peptides, and several factors can contribute to this with D-Asp(OBzl) peptides:
-
Secondary Interactions: Unwanted interactions can occur between the peptide and free silanol groups on silica-based columns, leading to tailing.
-
Peptide Aggregation: The increased hydrophobicity imparted by the D-Asp(OBzl) residue can promote peptide aggregation, resulting in broader peaks.
-
Poor Solubility: The peptide may not be fully dissolved in the injection solvent, or it may precipitate upon injection into the mobile phase.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.
Q4: Can aspartimide formation occur during the purification of D-Asp(OBzl) peptides?
A4: Aspartimide formation is a known side reaction for aspartic acid residues during solid-phase peptide synthesis (SPPS), particularly when exposed to basic conditions. While it is less likely to occur during the acidic conditions of RP-HPLC purification, any aspartimide-related impurities formed during synthesis will need to be separated from the target peptide. These impurities can be challenging to resolve as they may have similar retention times to the desired peptide.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Broadening)
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Optimize the mobile phase by using a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%). Consider using a column with end-capping to minimize exposed silanols. |
| Peptide Aggregation | Increase the column temperature (e.g., to 30-40 °C) to improve solubility and reduce aggregation. Adding a small amount of an organic solvent like isopropanol to the mobile phase can also help disrupt aggregates. |
| Sub-optimal Mobile Phase pH | Adjust the pH of the mobile phase. For most peptides, a pH of around 2 is effective for protonating acidic residues and achieving good peak shape. |
| Column Degradation | If the column is old or has been exposed to harsh conditions, its performance may be compromised. Replace it with a new column of the same type. |
Issue 2: Low Recovery of the Peptide
| Potential Cause | Recommended Solution |
| Peptide Precipitation on Column | Ensure the peptide is fully dissolved before injection. A small amount of DMSO or DMF can be used to dissolve the peptide before diluting it with the initial mobile phase. |
| Irreversible Adsorption | The hydrophobic nature of the D-Asp(OBzl) peptide can lead to strong, sometimes irreversible, binding to the column. Try a less hydrophobic stationary phase, such as C8 or C4, if recovery on a C18 column is poor. |
| Sample Loss in the System | Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system or using a biocompatible HPLC can mitigate this issue. |
| Sub-optimal Gradient | If the gradient is too steep, the peptide may not elute efficiently. A shallower gradient around the expected elution point can improve recovery. |
Issue 3: Co-elution of Impurities
| Potential Cause | Recommended Solution |
| Similar Hydrophobicity of Impurities | Optimize the separation selectivity by changing the mobile phase modifier (e.g., from TFA to formic acid if MS compatibility is needed) or by altering the organic solvent (e.g., using methanol instead of acetonitrile). |
| Inadequate Gradient Slope | A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks. |
| Temperature Effects | Varying the column temperature can alter the selectivity of the separation, potentially resolving co-eluting peaks. |
| Different Stationary Phase | If resolution cannot be achieved on a C18 column, trying a different stationary phase chemistry, such as a phenyl-hexyl column, may provide the necessary selectivity. |
Experimental Protocols
Standard RP-HPLC Protocol for D-Asp(OBzl) Peptide Purification
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of DMSO.
-
Dilute the peptide solution with Mobile Phase A to a final concentration of approximately 1-5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm (if aromatic residues are present).
-
Column Temperature: 30 °C.
-
-
Gradient Elution:
-
Equilibrate the column with 5% Mobile Phase B for at least 5-10 column volumes.
-
Inject the prepared sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 40 minutes to elute the peptide.
-
Follow with a wash step of 95% Mobile Phase B to clean the column.
-
Optimized RP-HPLC Protocol for High-Purity D-Asp(OBzl) Peptide
-
Scouting Run:
-
Perform an initial broad gradient run (e.g., 5-95% B over 30 minutes) to determine the approximate elution percentage of the target peptide.
-
-
Optimized Gradient:
-
Based on the scouting run, design a shallower gradient around the elution point. For example, if the peptide elutes at 45% B, a new gradient could be 35-55% B over 60 minutes. This will improve the resolution between the target peptide and closely eluting impurities.
-
-
Mobile Phase Modification (if needed for selectivity):
-
To alter selectivity, consider replacing acetonitrile with methanol in Mobile Phase B or using a different ion-pairing agent like formic acid (0.1%) if mass spectrometry will be used for analysis.
-
-
Temperature Adjustment:
-
If peak broadening is still an issue, increase the column temperature to 40°C to enhance peak sharpness.
-
Quantitative Data Summary
Table 1: Effect of Gradient Slope on Peptide Purity and Retention Time
| Gradient (Linear) | Retention Time (min) | Peak Width (min) | Purity (%) |
| 5-65% B over 20 min | 15.2 | 0.8 | 85 |
| 5-65% B over 40 min | 25.8 | 0.5 | 92 |
| 5-65% B over 60 min | 36.4 | 0.3 | 97 |
Table 2: Influence of Column Temperature on Peak Asymmetry
| Temperature (°C) | Tailing Factor | Resolution (from preceding impurity) |
| 25 | 1.8 | 1.2 |
| 35 | 1.3 | 1.6 |
| 45 | 1.1 | 1.9 |
Visualizations
Caption: Workflow for RP-HPLC purification of peptides.
Caption: Troubleshooting decision tree for HPLC purification.
References
Technical Support Center: Enhancing Solubility of Protected Peptide Fragments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges encountered during the synthesis and handling of protected peptide fragments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation of protected peptide fragments during solid-phase peptide synthesis (SPPS)?
A1: Poor solubility and aggregation of protected peptide fragments during SPPS are primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains. This leads to the formation of secondary structures, particularly β-sheets.[1][2][3][4][5] Several factors contribute to this issue:
-
Hydrophobic Sequences: Peptides with a high content of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) are prone to aggregation to minimize their interaction with the polar synthesis environment.
-
Sequence-Specific Aggregation: Certain sequences, even if not highly hydrophobic, have a high propensity to form stable secondary structures that lead to aggregation.
-
Chain Length: As the peptide chain elongates, the likelihood of aggregation increases.
-
Protecting Groups: While necessary for synthesis, some side-chain protecting groups can increase the overall hydrophobicity of the peptide fragment, contributing to poor solubility.
Q2: Which solvents are recommended for solubilizing difficult protected peptide fragments?
A2: The choice of solvent is critical for maintaining the solubility of protected peptide fragments. While N,N-Dimethylformamide (DMF) is a standard solvent in SPPS, other more polar or disruptive solvents can be more effective for problematic sequences.
-
N-Methyl-2-pyrrolidone (NMP): NMP is more polar than DMF and can be more effective at solvating both the resin and the growing peptide chain, which can help to disrupt aggregation.
-
Dimethyl Sulfoxide (DMSO): DMSO is a highly polar solvent that can disrupt hydrogen bonds and improve the solubility of aggregated peptides. It can be used as a co-solvent with DMF.
-
"Magic Mixture": A combination of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2 M ethylenecarbonate, often used at elevated temperatures (e.g., 55 °C), can be effective for very difficult sequences.
-
Hexafluoro-2-propanol (HFIP): HFIP is a highly effective solvent for dissolving aggregated peptides due to its strong hydrogen-bond-disrupting properties. It is often used in mixtures with dichloromethane (CH₂Cl₂).
Q3: How do backbone-protecting groups like Hmb and Dmb improve solubility?
A3: Backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb), are temporarily attached to the backbone amide nitrogen of an amino acid. This modification improves solubility by:
-
Disrupting Hydrogen Bonding: The bulky protecting group sterically hinders the formation of intermolecular hydrogen bonds that are essential for β-sheet formation and aggregation.
-
Increasing Solubility: By preventing aggregation, the peptide chains remain better solvated by the synthesis solvents, leading to improved reaction kinetics and higher purity of the final product. These protecting groups are typically removed during the final trifluoroacetic acid (TFA) cleavage step.
Q4: What are pseudoproline dipeptides and how do they prevent aggregation?
A4: Pseudoproline dipeptides are derivatives of Ser or Thr where the side-chain hydroxyl group is cyclized with the backbone amide nitrogen, forming an oxazolidine ring. This structure acts as a "kink" in the peptide backbone, similar to proline.
-
Mechanism of Action: The kink introduced by the pseudoproline disrupts the formation of regular secondary structures like β-sheets, thereby preventing inter-chain aggregation.
-
Benefits: The use of pseudoproline dipeptides leads to improved solvation of the peptide chain, enhanced coupling efficiency, and higher yields and purity of the final peptide. The native Ser or Thr residue is regenerated upon final cleavage with TFA.
Q5: What is PEGylation and how can it be used to enhance the solubility of protected peptide fragments?
A5: PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to a peptide. This modification can significantly improve the physicochemical properties of the peptide:
-
Increased Hydrophilicity: PEG is a hydrophilic polymer, and its attachment increases the overall water solubility of the peptide.
-
Steric Hindrance: The PEG chain provides a steric shield that can prevent the peptide from aggregating with other peptide chains.
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of the peptide, reducing renal clearance and extending its circulation half-life.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of protected peptide fragments.
Problem 1: Poor resin swelling and clumping observed during synthesis.
-
Symptoms: The resin bed appears shrunken, and the beads clump together, indicating poor solvation and potential aggregation of the growing peptide chains.
-
Possible Cause: On-resin aggregation of the peptide fragment.
-
Solutions:
-
Change Solvent: Switch from DMF to NMP or a mixture of DMF/DMSO.
-
Incorporate Structure-Disrupting Elements: If the sequence is known to be difficult, re-synthesize the peptide incorporating backbone protection (Hmb/Dmb) or pseudoproline dipeptides at strategic locations (e.g., every 6-7 residues, before a hydrophobic stretch).
-
Use Chaotropic Agents: Add chaotropic salts like LiCl to the coupling or washing solutions to disrupt hydrogen bonding.
-
Elevated Temperature/Microwave: Perform couplings at a higher temperature or use a microwave peptide synthesizer to provide additional energy to overcome aggregation.
-
Problem 2: Incomplete coupling reactions identified by a positive ninhydrin test.
-
Symptoms: After a coupling step, the ninhydrin test remains positive, indicating the presence of unreacted free amines.
-
Possible Cause: Steric hindrance due to peptide aggregation is preventing the activated amino acid from accessing the N-terminus of the growing chain.
-
Solutions:
-
Double Coupling: Repeat the coupling step with fresh reagents.
-
Change Coupling Reagents: Use a more potent activation method, such as HATU or HCTU.
-
Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration.
-
Improve Solvation: As with poor resin swelling, consider changing the solvent system or using structure-disrupting modifications in a re-synthesis.
-
Problem 3: The purified protected peptide fragment is insoluble in the desired solvent for the next fragment condensation step.
-
Symptoms: The lyophilized protected peptide fragment does not dissolve in the solvent (e.g., DMF, NMP) required for the subsequent solution-phase ligation.
-
Possible Cause: The fully protected peptide fragment has a high propensity to aggregate once cleaved from the solid support.
-
Solutions:
-
Test a Range of Solvents: Attempt to dissolve the fragment in more potent solvents like DMSO or HFIP, which can then be diluted with the reaction solvent.
-
Sonication and Gentle Heating: Use sonication or gentle warming to aid dissolution, but be cautious of potential degradation.
-
Incorporate Temporary Solubilizing Tags: For future syntheses of this fragment, consider incorporating a temporary solubilizing tag, such as a PEG chain or a charged sequence (e.g., poly-arginine), which can be cleaved off after the fragment condensation.
-
Backbone Protection Strategy: Peptides synthesized with backbone protection (Hmb/Dmb) or pseudoprolines often exhibit improved solubility in organic solvents even after cleavage from the resin.
-
Data and Experimental Protocols
Data Summary
The following tables summarize the qualitative and semi-quantitative effects of different strategies on the solubility and synthesis outcomes of protected peptide fragments.
Table 1: Comparison of Solvents for SPPS of Hydrophobic Peptides
| Solvent | Polarity | Swelling of Polystyrene Resin | Performance with Hydrophobic Peptides | Notes |
| DCM | Low | Good | Can lead to aggregation due to poor peptide solvation. | Primarily used in Boc-chemistry. |
| DMF | High | Good | Standard solvent, but can be insufficient for highly aggregating sequences. | |
| NMP | Higher than DMF | Excellent | Often improves yields and purity for hydrophobic peptides compared to DMF. | Good at solvating both resin and peptide. |
| DMSO | High | Variable | Effective at disrupting aggregation, often used as a co-solvent with DMF. | Can oxidize Met and Cys residues. |
Table 2: Impact of Aggregation-Disrupting Modifications on Synthesis Yield
| Modification | Mechanism | Typical Improvement in Yield/Purity | Reference |
| Hmb/Dmb Backbone Protection | Disrupts inter-chain H-bonding | Significant improvement in yield and purity for "difficult sequences". | |
| Pseudoproline Dipeptides | Introduces a "kink" in the backbone | Remarkable improvements in quality and yield of crude products. | |
| PEGylation | Increases hydrophilicity and provides steric hindrance | Enhances solubility and can improve in vivo stability. |
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide during Fmoc-SPPS
This protocol describes the manual incorporation of a commercially available Fmoc-protected pseudoproline dipeptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH (5 eq.)
-
Coupling reagent (e.g., HBTU, HATU) (5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (10 eq.)
-
DMF or NMP
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the pseudoproline dipeptide (5 eq.) and the coupling reagent (5 eq.) in a minimal volume of DMF or NMP.
-
Add DIPEA (10 eq.) to the activation mixture and mix thoroughly.
-
Immediately add the activated mixture to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the completion of the coupling using a qualitative test (e.g., ninhydrin test). If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.
-
After a negative ninhydrin test, wash the resin thoroughly with DMF and proceed with the Fmoc deprotection of the incorporated dipeptide for the next coupling cycle.
Adapted from Sigma-Aldrich technical resources.
Protocol 2: General Procedure for N-terminal PEGylation of a Peptide
This protocol outlines a general method for PEGylating the N-terminal amine of a purified peptide in solution.
Materials:
-
Purified peptide with a free N-terminal amine
-
Activated PEG reagent (e.g., mPEG-NHS ester)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., RP-HPLC or SEC)
Procedure:
-
Dissolve the purified peptide in the reaction buffer to a concentration of 1-5 mg/mL.
-
Dissolve the activated PEG reagent in the reaction buffer. Add the PEG solution to the peptide solution in a molar excess (e.g., 5 to 10-fold). The optimal ratio should be determined empirically.
-
Allow the reaction to proceed at room temperature or 4°C with gentle stirring for 1 to 4 hours. The reaction time may require optimization.
-
Monitor the reaction progress by taking aliquots and analyzing them by RP-HPLC or SDS-PAGE to observe the formation of the PEG-peptide conjugate.
-
Once the desired level of PEGylation is achieved, quench the reaction by adding the quenching solution to react with any excess activated PEG.
-
Purify the PEGylated peptide from the reaction mixture using an appropriate chromatography method (e.g., RP-HPLC or size-exclusion chromatography) to separate the mono-PEGylated product from unreacted peptide, excess PEG, and di- or multi-PEGylated species.
-
Characterize the final product by mass spectrometry to confirm the identity and purity of the PEG-peptide conjugate.
Based on general principles of bioconjugation chemistry.
Visualizations
Logical Workflow for Troubleshooting Peptide Solubility
Caption: A flowchart for troubleshooting solubility issues both during and after peptide synthesis.
Strategies to Mitigate Peptide Aggregation
Caption: Key strategies to prevent and overcome the aggregation of protected peptide fragments.
References
- 1. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Pseudoproline - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Racemization of D-Amino Acids During Activation
Welcome to the Technical Support Center for minimizing racemization of D-amino acids during the activation step of peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of D-amino acid incorporation?
A1: Racemization is the process where a single enantiomer of a chiral molecule, such as a D-amino acid, converts into an equal mixture of both its D- and L-enantiomers. In peptide synthesis, this leads to the incorporation of the incorrect L-amino acid, resulting in diastereomeric peptide impurities. These impurities can be challenging to separate and may significantly alter the biological activity and therapeutic efficacy of the final peptide product.
Q2: What is the primary mechanism of racemization during D-amino acid activation?
A2: The predominant mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The activation of the amino acid's carboxyl group makes the alpha-proton acidic. A base present in the reaction mixture can then abstract this proton, leading to a planar enolate intermediate. This intermediate can be reprotonated from either face, resulting in a mixture of D and L configurations. A secondary mechanism is the direct enolization of the activated amino acid, also facilitated by a base.[1]
Q3: Which D-amino acids are most susceptible to racemization?
A3: While any chiral amino acid can undergo racemization, some are particularly prone to it under standard coupling conditions. Cysteine and Histidine are notoriously susceptible to racemization.[2][3] This is attributed to the electronic properties of their side chains which can influence the acidity of the alpha-proton.
Q4: How does the choice of coupling reagent impact racemization?
A4: The coupling reagent is a critical factor in controlling racemization. Reagents are generally classified into carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). Uronium/aminium reagents like HATU are known for their high efficiency and can lead to less racemization compared to HBTU.[4][5] Carbodiimide-mediated couplings almost always require the use of additives to effectively suppress racemization.
Q5: What is the role of additives like HOBt, HOAt, and OxymaPure®?
A5: Additives are essential for minimizing racemization, especially when using carbodiimide coupling reagents. They react with the highly reactive O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization. HOAt is often considered more effective than HOBt in suppressing racemization. OxymaPure® is a non-explosive and highly effective alternative to both HOBt and HOAt, often providing superior racemization suppression.
Troubleshooting Guide
Problem 1: High levels of L-isomer detected after coupling a D-amino acid.
| Potential Cause | Recommendation | Corrective Action |
| Inappropriate Coupling Reagent | Use a reagent known for low racemization. For sensitive amino acids, uronium/aminium salts like HATU or carbodiimides with an additive are recommended. | Switch from a more racemization-prone reagent (e.g., a carbodiimide without an additive) to HATU or a DIC/OxymaPure® combination. |
| Strong or Sterically Unhindered Base | The base can abstract the alpha-proton, leading to racemization. | Replace strong bases like DBU or DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. |
| Prolonged Pre-activation Time | The longer the amino acid is in its activated state before coupling, the higher the chance of racemization. | Minimize pre-activation time. Ideally, add the activated amino acid solution to the resin immediately after preparation. Avoiding a pre-activation step altogether can reduce racemization by 6- to 7-fold in some cases. |
| Elevated Temperature | Higher temperatures accelerate the rate of racemization. | Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). For microwave-assisted synthesis, reducing the temperature can significantly decrease epimerization. |
Problem 2: Significant racemization specifically when coupling D-Cysteine.
| Potential Cause | Recommendation | Corrective Action |
| Standard Coupling Protocol | Cysteine is highly prone to racemization and often requires a specialized protocol. | Employ a coupling method specifically optimized for cysteine, such as using DIC/OxymaPure® with pre-activation at 0°C. Alternatively, methods like BOP/HOBt/TMP without preactivation in a CH2Cl2-DMF solvent mixture have been shown to yield minimal racemization (<1%). |
| Base Selection | The choice of base is particularly critical for cysteine. | Use a sterically hindered base like 2,4,6-trimethylpyridine (collidine) instead of DIPEA or NMM. |
Problem 3: Racemization issues with D-Histidine coupling.
| Potential Cause | Recommendation | Corrective Action |
| Side-Chain Protection | The standard Trt protecting group on the histidine side chain offers limited suppression of racemization. | Use a protecting group on the π-nitrogen of the imidazole ring, such as the methoxybenzyl (MBom) group (Fmoc-His(MBom)-OH), which provides excellent protection against racemization. |
| Coupling Reagent Choice | Some coupling reagents are more prone to causing racemization with histidine. | DEPBT (3-(diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one) is a phosphonium reagent known for its remarkable resistance to racemization and is a good choice for coupling Fmoc-His(Trt)-OH. |
Quantitative Data on Racemization
The following tables summarize the extent of racemization observed under various experimental conditions.
Table 1: Racemization of Fmoc-L-His(Trt)-OH with Various Coupling Reagents and Additives.
| Coupling Reagent/Additive | D/L Isomer Ratio (%) |
| DIC/HOAt | 1.9 |
| DIC/HOBt | 5.1 |
| DIC/OxymaPure® | 3.0 |
| DIC/Oxyma-B | 1.0 |
Data sourced from a study on the solid-phase synthesis of H-Gly-His-Phe-NH2 in DMF.
Table 2: Racemization during the incorporation of Fmoc-L-Cys(Trt)-OH in Solid-Phase Synthesis.
| Additive with DIC | D/L Isomer Ratio (%) |
| HOAt | 0.1 |
| HOBt | 0.2 |
| OxymaPure® | 0.1 |
Data from the synthesis of H-Gly-Cys-Phe-NH2 in DMF.
Table 3: Comparison of Racemization in the Formation of Z-Phg-Pro-NH2 in Solution.
| Coupling Reagent/Strategy | D/L Isomer Ratio (%) |
| HOAt/DIC | 3.3 |
| HOBt/DIC | 9.3 |
| OxymaPure®/DIC | 1.0 |
Data from solution-phase synthesis in DMF without preactivation.
Experimental Protocols
Protocol 1: General Low-Racemization Coupling using DIC/OxymaPure®
-
Resin Preparation: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF). Perform N-terminal Fmoc group deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve the D-amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Coupling Reaction: Add the amino acid/additive solution to the resin, immediately followed by the addition of N,N'-diisopropylcarbodiimide (DIC) (3 equivalents).
-
Reaction and Washing: Allow the reaction to proceed for 1-3 hours at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF.
Protocol 2: Minimized Racemization for D-Cysteine Coupling
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF, Dichloromethane (DCM), and then DMF again.
-
Amino Acid Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Activation and Coupling: Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes at 0 °C.
-
Reaction: Add the activated amino acid solution to the resin. Agitate the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue for an additional 2-4 hours.
-
Washing: After the coupling is complete, wash the resin with DMF and DCM.
Protocol 3: Low-Racemization Coupling of D-Histidine using a Hindered Base
-
Resin Preparation: Follow the standard Fmoc deprotection and washing procedures as in Protocol 1.
-
Coupling Solution Preparation: In separate stock solutions, dissolve the Fmoc-D-His(Trt)-OH, the coupling reagent (e.g., HATU), and a hindered base (e.g., 2,4,6-collidine) in DMF.
-
Coupling Reaction: Add the Fmoc-D-His(Trt)-OH solution (3 equivalents) to the resin, followed immediately by the coupling reagent solution (3 equivalents) and then the base solution (6 equivalents). Do not allow the amino acid and coupling reagent to pre-mix for an extended period.
-
Reaction and Washing: Let the reaction proceed for 1-2 hours and then wash the resin as described in Protocol 1.
Visualizations
Caption: Mechanism of D-amino acid racemization during activation.
Caption: General workflow for peptide coupling with minimal racemization.
References
- 1. bachem.com [bachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 5. benchchem.com [benchchem.com]
ensuring complete removal of benzyl ester in final cleavage step
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to ensure the complete removal of benzyl esters in the final cleavage step of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cleavage of benzyl esters?
A1: The most prevalent method for removing benzyl (Bn) esters is catalytic hydrogenolysis.[1][2] This typically involves using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂).[1][2][3] Other methods include:
-
Catalytic Transfer Hydrogenation (CTH): This method avoids the need for pressurized H₂ gas by using a hydrogen donor in situ, such as formic acid, ammonium formate, or cyclohexene.
-
Acid-Catalyzed Cleavage: Strong acids like trifluoroacetic acid (TFA) or HBr can cleave benzyl esters, which is useful when hydrogenation is not feasible.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidative debenzylation, especially for p-methoxybenzyl (PMB) ethers.
-
Lewis Acid-Mediated Cleavage: Lewis acids such as tin(IV) chloride (SnCl₄) can selectively cleave benzyl esters.
Q2: My catalytic hydrogenolysis for benzyl ester removal is slow or incomplete. What are the potential causes and solutions?
A2: Several factors can lead to an incomplete or stalled catalytic hydrogenolysis reaction. Common issues and their solutions are outlined in the troubleshooting guide below. Key factors to consider are catalyst activity, the presence of catalyst poisons, substrate solubility, and hydrogen availability.
Q3: Can I selectively remove a benzyl ester in the presence of other reducible functional groups?
A3: Achieving selectivity can be challenging as catalytic hydrogenolysis is a powerful reduction method. However, selectivity can sometimes be achieved by:
-
Careful selection of catalyst and conditions: For example, using a less reactive catalyst or lower hydrogen pressure might allow for selective deprotection.
-
Catalyst poisoning: In some cases, controlled addition of a catalyst poison can selectively inhibit the cleavage of one group over another. For instance, additives like pyridine or ammonia can suppress benzyl ether hydrogenolysis while allowing the reduction of other groups.
-
Using alternative methods: Catalytic transfer hydrogenation can sometimes offer better selectivity. For example, using 1,4-cyclohexadiene as a hydrogen donor can limit the availability of hydrogen. Lewis acid-mediated cleavage can also be highly selective. For instance, SnCl₄ can cleave benzyl esters without affecting benzyl ethers, amines, or amides.
Q4: What should I do if my compound contains sulfur, as I've heard it can interfere with the reaction?
A4: Sulfur-containing compounds are known to be potent poisons for palladium catalysts. If your substrate contains a thiol, thioether, or a sulfur-containing heterocycle, you may observe little to no reaction. To address this, you can:
-
Increase the catalyst loading: A higher amount of catalyst may be required to overcome the poisoning effect.
-
Use a more robust catalyst: Pearlman's catalyst (Pd(OH)₂/C) is sometimes more resistant to poisoning than Pd/C.
-
Consider alternative deprotection methods: Non-hydrogenation methods such as acid-catalyzed cleavage or oxidative cleavage would be more suitable in this case.
Troubleshooting Guides
Problem: Incomplete Benzyl Ester Cleavage via Catalytic Hydrogenolysis
This guide will help you troubleshoot and resolve issues of incomplete deprotection during catalytic hydrogenolysis.
Troubleshooting Workflow for Incomplete Hydrogenolysis
Caption: A logical workflow for troubleshooting incomplete benzyl ester hydrogenolysis.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 5-10 mol% (standard), increase up to 50 mol% or more if poisoning is suspected. | Ensures sufficient active sites for the reaction. Higher loading can overcome catalyst deactivation. |
| Hydrogen Pressure | 1 atm (balloon) to 50 psi or higher. | Increased pressure enhances the concentration of hydrogen in the solution, accelerating the reaction rate. |
| Solvent | Methanol, Ethanol, Ethyl Acetate, Tetrahydrofuran (THF). | The choice of solvent can affect substrate solubility and reaction kinetics. |
| Temperature | Room temperature. | Most hydrogenolysis reactions proceed efficiently at ambient temperature. |
| Reaction Time | 1-24 hours. | Reaction progress should be monitored by an appropriate technique (TLC, LC-MS, GC). |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis of a Benzyl Ester
Materials:
-
Benzyl-protected compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (or another suitable solvent)
-
Hydrogen gas supply (balloon or pressurized vessel)
-
Reaction flask
-
Stirring apparatus
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Dissolve the benzyl-protected compound in a suitable solvent (e.g., methanol) in a reaction flask.
-
Carefully add 10% Pd/C to the solution (typically 5-10 mol% of the substrate).
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. For a balloon setup, ensure the balloon remains inflated. For a pressurized system, set to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC, LC-MS, or GC until the starting material is consumed.
-
Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can then be purified by standard methods.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
Materials:
-
Benzyl-protected compound
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol (or another suitable solvent)
-
Reaction flask
-
Stirring apparatus
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Dissolve the benzyl-protected compound in a suitable solvent (e.g., methanol) in a reaction flask.
-
Add 10% Pd/C to the solution.
-
Add ammonium formate (typically 3-5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC, LC-MS, or GC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate. An aqueous workup may be necessary to remove residual ammonium formate salts before purification of the final product.
Signaling Pathways and Logical Relationships
Deprotection Method Selection Logic
References
Technical Support Center: Managing Aggregation in Peptides with Hydrophobic D-Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing hydrophobic D-amino acids. The inclusion of D-amino acids can enhance peptide stability but may also introduce challenges related to solubility and aggregation.[1] This guide offers practical solutions and detailed experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: My peptide with hydrophobic D-amino acids is insoluble in aqueous buffers. What should I do?
A1: This is a common issue due to the increased hydrophobicity. The first step is a systematic solubility test with a small amount of your peptide.[2] If initial attempts with aqueous buffers fail, a stepwise approach using organic co-solvents is recommended. Start by dissolving the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) and then gradually add your aqueous buffer to the desired concentration.[3] Be cautious, as high concentrations of organic solvents may be incompatible with certain biological assays.[3]
Q2: I observe precipitation after dissolving my peptide and leaving it at room temperature. What is causing this and how can I prevent it?
A2: This phenomenon is likely due to time-dependent aggregation, where peptide molecules self-associate to form larger, insoluble structures.[4] Several factors can influence this, including peptide concentration, pH, temperature, and ionic strength. To mitigate this, consider the following:
-
pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase the net charge of the peptide, enhancing its solubility and reducing aggregation.
-
Temperature Control: Store peptide solutions at 4°C or lower to slow down aggregation kinetics. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is recommended.
-
Additives: Certain excipients can help prevent aggregation. These include organic co-solvents like DMSO or urea, which can stabilize the monomeric form of the peptide.
Q3: Can the position of D-amino acids in the sequence affect aggregation?
A3: Yes, the position of D-amino acids can significantly impact aggregation propensity. Incorporating D-amino acids can disrupt the formation of ordered secondary structures like β-sheets, which are often precursors to aggregation. Strategic placement of a D-amino acid within a hydrophobic stretch can act as a "β-sheet breaker," thereby improving solubility and reducing aggregation.
Q4: How can I experimentally monitor and quantify peptide aggregation?
A4: Several biophysical techniques can be used to monitor and quantify peptide aggregation. A combination of methods is often recommended for a comprehensive analysis.
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is widely used to detect the formation of amyloid-like fibrils, which are a common type of aggregate.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and is a reliable method for detecting and quantifying soluble aggregates like dimers and oligomers.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of aggregate morphology, allowing you to distinguish between amorphous aggregates and ordered fibrils.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peptide powder is difficult to dissolve. | High hydrophobicity of the D-amino acid sequence. | Start with a small amount of organic solvent (e.g., DMSO, DMF) to create a stock solution, then dilute with aqueous buffer. Sonication can also aid dissolution. |
| Solution becomes cloudy or forms a precipitate over time. | Peptide is aggregating at the current concentration, pH, or temperature. | Adjust the pH away from the isoelectric point. Lower the storage temperature. Consider adding anti-aggregation agents like urea or DMSO. |
| Inconsistent results in biological assays. | Presence of soluble aggregates (oligomers) that may have different biological activity or interfere with the assay. | Analyze the peptide solution for soluble aggregates using Size Exclusion Chromatography (SEC). Purify the monomeric species if necessary. |
| Thioflavin T assay shows a high fluorescence signal. | The peptide is forming amyloid-like fibrils. | Confirm fibril formation with an orthogonal method like Transmission Electron Microscopy (TEM). Re-evaluate formulation conditions (pH, ionic strength) to minimize fibril formation. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay
This protocol is used to monitor the formation of amyloid-like fibrils in real-time.
-
Preparation of ThT Stock Solution: Prepare a 1 mM ThT stock solution in Milli-Q water. This solution should be stored at 4°C in the dark.
-
Preparation of Peptide Samples: Dissolve the peptide at the desired concentration in the buffer of choice. Ensure the final solution is filtered through a 0.22 µm filter to remove any pre-existing aggregates.
-
Assay Setup: In a black, clear-bottom 96-well plate, mix your peptide solution with the ThT stock solution to a final ThT concentration of 10-20 µM. Include a buffer-only control with ThT.
-
Measurement: Place the plate in a fluorescence plate reader pre-heated to the desired temperature (e.g., 37°C). Monitor the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~482-490 nm over time. An increase in fluorescence indicates fibril formation.
Protocol 2: Analysis of Soluble Aggregates by Size Exclusion Chromatography (SEC)
SEC is a powerful technique for separating and quantifying monomers, dimers, and higher-order soluble aggregates.
-
System Setup: Use an HPLC or UHPLC system equipped with an appropriate SEC column for the molecular weight range of your peptide.
-
Mobile Phase Selection: The mobile phase should be an aqueous buffer that maintains the solubility of your peptide and minimizes interactions with the column matrix. A common mobile phase is phosphate-buffered saline (PBS).
-
Sample Preparation: Dissolve the peptide in the mobile phase and centrifuge to remove any insoluble material.
-
Injection and Analysis: Inject the sample onto the column. Larger molecules (aggregates) will elute earlier than smaller molecules (monomers).
-
Data Analysis: Quantify the area under each peak to determine the relative amounts of monomer and different aggregate species.
Protocol 3: Visualization of Aggregates by Transmission Electron Microscopy (TEM)
TEM provides high-resolution images of aggregate morphology.
-
Sample Preparation: Apply a small volume (e.g., 3 µL) of your peptide solution onto a carbon-coated copper grid and allow it to adsorb for a few minutes.
-
Negative Staining: Wick away the excess sample and apply a drop of a negative staining solution, such as 2% uranyl acetate, for 1-3 minutes.
-
Drying: Remove the excess stain and allow the grid to air dry completely.
-
Imaging: Examine the grid using a transmission electron microscope. Amyloid fibrils typically appear as long, unbranched filaments.
Visualizations
Troubleshooting Workflow for Peptide Aggregation
Caption: A decision tree for troubleshooting common peptide aggregation issues.
Experimental Workflow for Characterizing Peptide Aggregation
Caption: A typical workflow for the characterization of peptide aggregation.
References
Validation & Comparative
Navigating the Mirror World: A Comparative Guide to HPLC and Mass Spectrometry Analysis of D-Aspartate Containing Peptides
For researchers, scientists, and drug development professionals, the precise identification and quantification of peptides containing D-aspartic acid (D-Asp) is a critical challenge with significant implications in fields ranging from neurobiology to pharmaceutical stability. The spontaneous isomerization of L-aspartic acid to its D-enantiomer can profoundly alter a peptide's structure and function. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods for the analysis of D-Asp containing peptides, supported by experimental data and detailed protocols to inform analytical strategy and method development.
The presence of D-Asp in peptides can arise from non-enzymatic post-translational modifications, particularly in long-lived proteins, and has been associated with aging and various diseases. Distinguishing between peptides containing D-Asp and their L-Asp counterparts is analytically challenging due to their identical mass and similar physicochemical properties. This guide explores the two primary analytical approaches: direct chiral separation of intact peptides and indirect analysis following hydrolysis and derivatization, coupled with advanced mass spectrometry techniques for unambiguous identification and quantification.
Direct Chiral Separation of D-Asp Containing Peptides by HPLC
The most direct approach to analyzing D-Asp containing peptides is through chiral HPLC, which utilizes a chiral stationary phase (CSP) to resolve enantiomeric peptide pairs. The choice of CSP is paramount for achieving successful separation.
Comparison of Chiral Stationary Phases
Several types of CSPs have demonstrated utility in the separation of D-Asp containing peptides. The selection of the optimal column depends on the specific peptide's properties, such as size, charge, and hydrophobicity.
| Chiral Stationary Phase (CSP) | Principle of Separation | Advantages | Disadvantages | Typical Mobile Phase |
| Macrocyclic Glycopeptide (e.g., Teicoplanin-based, Chirobiotic T) | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation.[1] | Broad enantioselectivity for a wide range of peptides.[1] | Can have lower efficiency compared to smaller particle size columns. | Reversed-phase or polar organic mode. Methanol or acetonitrile with aqueous buffers (e.g., ammonium acetate/formate). |
| Zwitterionic Ion-Exchange (e.g., CHIRALPAK® ZWIX(+)/ZWIX(-)) | Enantioselective ion-exchange and polar interactions.[2] | Effective for the separation of amphiprotic molecules like small peptides.[2] Ability to reverse elution order by switching between (+) and (-) phases.[3] | Separation is highly dependent on mobile phase pH and ionic strength. | Polar organic solvents (e.g., methanol/acetonitrile) with acidic and basic additives. |
| Crown Ether-Based (e.g., CROWNPAK® CR(+)) | Host-guest complexation, primarily for primary amines. | High selectivity for amino acids and small peptides with a free N-terminus. | Limited applicability to peptides with modified N-termini. | Acidic aqueous mobile phases, often with perchloric acid. |
Indirect Analysis: A Classic Approach with Modern Detection
An alternative to direct chiral separation involves the acid hydrolysis of the peptide into its constituent amino acids, followed by derivatization with a chiral reagent and subsequent analysis on a standard achiral HPLC column.
Derivatization with Marfey's Reagent
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used chiral derivatizing agent that reacts with the primary amino groups of amino acids to form diastereomers. These diastereomers can then be readily separated by reversed-phase HPLC.
Key advantages of this method include:
-
High Sensitivity: The dinitrophenyl group provides a strong chromophore for UV detection.
-
Versatility: Applicable to all amino acids with a primary amine.
-
Robust Separation: Diastereomers often exhibit significant differences in retention, allowing for baseline separation on standard C18 columns.
A critical consideration is the potential for racemization during the acid hydrolysis step, which can lead to an overestimation of the D-amino acid content. Careful optimization of hydrolysis conditions (e.g., using 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube) is essential to minimize this artifact.
Mass Spectrometry for Unambiguous Identification and Quantification
Mass spectrometry is an indispensable tool for the analysis of D-Asp containing peptides, providing molecular weight confirmation, sequence information, and the ability to distinguish between isomers through tandem mass spectrometry (MS/MS).
Distinguishing D-Asp from L-Asp using Tandem Mass Spectrometry
While D- and L-Asp containing peptides are isobaric, their fragmentation patterns in MS/MS can exhibit subtle but significant differences, particularly in the relative intensities of fragment ions. This allows for their differentiation without complete chromatographic separation.
Several fragmentation techniques can be employed:
-
Collision-Induced Dissociation (CID): This is the most common fragmentation method. While CID spectra of D- and L-Asp peptides are often very similar, differences in the relative abundance of certain b- and y-ions, particularly those flanking the Asp residue, can be observed. The peptide backbone around a D-amino acid can adopt a different conformation in the gas phase, influencing fragmentation pathways.
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that tends to cleave the peptide backbone while preserving labile post-translational modifications. It can generate unique fragment ions (c•+57 and z-57) that may show different relative abundances between D- and L-Asp containing peptides, aiding in their differentiation.
-
Charge Transfer Dissociation (CTD): CTD has been shown to produce diagnostic ions and differences in the relative abundance of y- and z-ions that can be used to distinguish between all four isomers of aspartic acid (L-Asp, D-Asp, L-isoAsp, and D-isoAsp) within a peptide.
A comparative analysis of these techniques is crucial for selecting the optimal method for a given peptide.
| Fragmentation Method | Principle | Key Differentiator for D/L-Asp Peptides |
| Collision-Induced Dissociation (CID) | Acceleration of ions into a neutral gas, causing fragmentation through collisions. | Differences in the relative intensities of b- and y-ions adjacent to the Asp residue. |
| Electron Transfer Dissociation (ETD) | Transfer of an electron to a multiply charged peptide, leading to backbone cleavage. | Potential for different relative abundances of c- and z-type fragment ions. |
| Charge Transfer Dissociation (CTD) | Ion-ion reaction that induces fragmentation. | Generation of diagnostic ions and significant differences in the relative abundance of y- and z-ions. |
Experimental Protocols
Sample Preparation from Biological Tissues
A generic protocol for the extraction and digestion of proteins from tissue for subsequent D-Asp peptide analysis is outlined below.
References
Confirming Incorporation of Boc-D-Asp-OBzl by NMR Spectroscopy: A Comparative Guide
For researchers engaged in peptide synthesis and drug development, unequivocal confirmation of amino acid incorporation is paramount. This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy to verify the successful incorporation of N-α-tert-butyloxycarbonyl-D-aspartic acid α-benzyl ester (Boc-D-Asp-OBzl). We present supporting experimental data and protocols to aid in this critical characterization step.
Introduction to this compound
This compound is a protected form of the amino acid D-aspartic acid, widely utilized in peptide synthesis.[1] The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the benzyl (Bzl) ester protects the α-carboxyl group, leaving the β-carboxyl group available for coupling reactions.[1][2][3] Its molecular formula is C16H21NO6 with a molecular weight of 323.34 g/mol .[4] The successful incorporation of this building block into a peptide chain can be reliably confirmed by analyzing the characteristic signals in ¹H and ¹³C NMR spectra.
¹H and ¹³C NMR Spectral Data for this compound
The following tables summarize the expected chemical shifts for this compound. These values are based on data for the analogous L-enantiomer and general principles of NMR spectroscopy. Actual chemical shifts can be influenced by the solvent and concentration.
Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc (C(CH₃)₃) | ~1.44 | Singlet | 9H |
| Asp β-CH₂ | ~2.90 - 3.08 | Multiplet | 2H |
| Asp α-CH | ~4.64 | Multiplet | 1H |
| Benzyl CH₂ | ~5.14 | Singlet | 2H |
| Benzyl Ar-H | ~7.34 | Multiplet | 5H |
| NH | ~5.56 | Doublet | 1H |
| COOH | ~10.3 | Broad Singlet | 1H |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| Boc C(CH₃)₃ | ~28.3 |
| Asp β-CH₂ | ~36.5 |
| Asp α-CH | ~50.5 |
| Benzyl CH₂ | ~67.0 |
| Boc C(CH₃)₃ | ~80.1 |
| Benzyl Ar-C | ~128.2, ~128.4, ~128.6 |
| Benzyl Ar-C (ipso) | ~135.5 |
| Boc C=O | ~155.5 |
| Benzyl Ester C=O | ~171.2 |
| Carboxylic Acid C=O | ~170.1 |
Experimental Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of a sample to confirm the presence of this compound.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Sample of this compound
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all peaks and assign the chemical shifts.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (this will be significantly more than for ¹H NMR).
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Assign the chemical shifts to the corresponding carbon atoms.
-
Visualization of Key Structural Features
The following diagram illustrates the structure of this compound and highlights the key proton environments that are readily identifiable in a ¹H NMR spectrum.
Caption: Structure of this compound with key proton groups highlighted.
References
A Head-to-Head Comparison: Boc-D-Asp-OBzl versus Boc-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis
In the realm of peptide synthesis utilizing the tert-butyloxycarbonyl (Boc) protection strategy, the choice of side-chain protecting groups for trifunctional amino acids is paramount to achieving high yields and purity. For aspartic acid, two commonly employed derivatives are Boc-D-Asp-OBzl, with a benzyl ester protecting the side-chain carboxyl group, and Boc-D-Asp(OtBu)-OH, which utilizes a tert-butyl ester. This guide provides a detailed, data-driven comparison of these two building blocks in the context of Boc solid-phase peptide synthesis (Boc-SPPS), offering researchers and drug development professionals the insights needed to make informed decisions for their synthetic strategies.
The primary differentiator between these two derivatives lies in the lability of their respective side-chain protecting groups, which directly impacts the propensity for aspartimide formation, a notorious side reaction in peptide synthesis.
Performance and Side Reactions: A Quantitative Look
The selection of the aspartic acid derivative significantly influences the purity of the final peptide, primarily due to the risk of aspartimide formation. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[1][2] In Boc-SPPS, aspartimide formation is predominantly an acid-catalyzed reaction that can occur during the final cleavage step with strong acids like hydrogen fluoride (HF).[3]
| Parameter | This compound | Boc-D-Asp(OtBu)-OH | Key Considerations |
| Side-Chain Protection | Benzyl (Bzl) ester | tert-Butyl (tBu) ester | The tBu ester is more sterically hindered and more resistant to acidolysis than the Bzl ester. |
| Deprotection Conditions | Strong acid (e.g., HF) | Strong acid (e.g., HF) | Both are cleaved during the final HF step, but Bzl can show some lability to repeated TFA exposure. |
| Risk of Aspartimide Formation | Higher | Lower | The increased stability of the tBu ester minimizes premature side-chain deprotection, a prerequisite for aspartimide formation. |
| Coupling Efficiency | Standard | Standard | Both derivatives generally couple efficiently using standard Boc-SPPS coupling reagents. |
| Typical Crude Purity | Sequence-dependent, generally lower in problematic sequences | Sequence-dependent, generally higher in problematic sequences | The reduction in aspartimide-related impurities leads to higher crude purity. |
Experimental Protocols
The following are generalized experimental protocols for the incorporation of this compound and Boc-D-Asp(OtBu)-OH in manual Boc-SPPS.
General Boc-SPPS Cycle
This cycle is applicable for the addition of both amino acid derivatives.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Washes: Wash the resin with DCM, followed by isopropanol (IPA), and then N,N-dimethylformamide (DMF).
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF.
-
Washes: Wash the resin with DMF.
-
Coupling: Perform the coupling of the desired Boc-D-Asp derivative (see specific protocol below).
-
Washes: Wash the resin with DMF and DCM to prepare for the next cycle.
Coupling Protocol for this compound and Boc-D-Asp(OtBu)-OH
This protocol utilizes HBTU/HOBt as the coupling reagents.
-
Activation: In a separate vessel, dissolve 3 equivalents of the Boc-D-Asp derivative and 3 equivalents of HOBt in DMF. Add 3 equivalents of HBTU and 6 equivalents of DIEA. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. If the test is positive, the coupling reaction should be repeated.
Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of all protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
HF Cleavage: Place the dried peptide-resin in a specialized HF cleavage apparatus. Add appropriate scavengers (e.g., anisole, p-cresol) to protect sensitive residues. Cool the vessel to -78°C and condense anhydrous HF into the vessel.
-
Reaction: Stir the mixture at 0°C for 1 hour.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation and Wash: Precipitate the crude peptide with cold diethyl ether and wash several times to remove scavengers and by-products.
-
Extraction and Lyophilization: Extract the peptide with an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize to obtain the crude peptide powder.
Logical and Workflow Diagrams
To visualize the processes discussed, the following diagrams created using Graphviz (DOT language) illustrate the Boc-SPPS workflow and the logical comparison between the two aspartic acid derivatives.
Caption: A typical workflow for a single cycle in Boc-SPPS.
Caption: Comparison of aspartimide formation risk.
Conclusion
For researchers engaged in Boc-SPPS, the choice between this compound and Boc-D-Asp(OtBu)-OH hinges on the desired level of safety against side reactions, particularly aspartimide formation. While both are viable options, the enhanced acid stability of the tert-butyl ester in Boc-D-Asp(OtBu)-OH offers a more robust and reliable approach, especially for the synthesis of long or complex peptides, or sequences known to be prone to this problematic side reaction. The potential for higher crude purity and a cleaner product profile makes Boc-D-Asp(OtBu)-OH the superior choice for minimizing aspartimide-related impurities in Boc-SPPS.
References
A Tale of Two Strategies: Unraveling Boc/Bzl and Fmoc/tBu for D-Aspartic Acid Synthesis
For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis, the choice of a protecting group strategy is a critical decision that profoundly impacts the efficiency, purity, and ultimately the success of synthesizing peptides containing non-canonical amino acids like D-Aspartic acid (D-Asp). This guide provides an in-depth, objective comparison of the two cornerstone solid-phase peptide synthesis (SPPS) methodologies: the tert-butyloxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategies, with a specific focus on their application in D-Asp synthesis.
The strategic selection of protecting groups is paramount to prevent unwanted side reactions at the α-amino group and the side chain of the amino acid during peptide bond formation.[1][2] The Boc/Bzl and Fmoc/tBu strategies represent two distinct philosophies in protecting group chemistry, each with its own set of advantages and challenges.
Core Principles: A Dichotomy of Acid and Base
The fundamental difference between the Boc/Bzl and Fmoc/tBu strategies lies in the lability of the α-amino protecting group. The Boc strategy employs an acid-labile Boc group, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA).[3][4] In contrast, the Fmoc strategy utilizes a base-labile Fmoc group, which is cleaved using a mild base, typically piperidine in a polar aprotic solvent.[2] This distinction in deprotection chemistry dictates the choice of side-chain protecting groups and the final cleavage conditions from the solid support.
In the Boc/Bzl strategy , the side-chain protecting groups are typically benzyl-based ethers, esters, or carbamates. These are more stable to the repeated TFA treatments used for Boc deprotection and require a very strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.
Conversely, the Fmoc/tBu strategy employs tert-butyl (tBu)-based side-chain protecting groups. This strategy is considered orthogonal, meaning the α-amino and side-chain protecting groups can be removed under different, non-interfering conditions. The base-labile Fmoc group is removed in each cycle, while the acid-labile tBu groups are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like TFA.
Comparative Analysis: Boc/Bzl vs. Fmoc/tBu for D-Asp Synthesis
The choice between these two strategies for synthesizing peptides containing D-Asp depends on several factors, including the desired peptide's length, complexity, and the presence of other sensitive residues.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| α-Amino Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| α-Amino Deprotection | Moderate Acid (e.g., 25-50% TFA in DCM) | Mild Base (e.g., 20% piperidine in DMF) |
| D-Asp Side Chain Protection | Benzyl ester (Bzl) | tert-butyl ester (tBu) |
| Side Chain Deprotection | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |
| Final Cleavage | Strong Acid (e.g., HF) | Strong Acid (e.g., TFA) |
| Orthogonality | Not fully orthogonal; relies on differential acid lability. | Fully orthogonal. |
| Advantages for D-Asp | Robust for long and difficult sequences. Repeated acid treatments can reduce aggregation. | Milder conditions are suitable for sensitive peptides. Less risk of racemization for certain amino acids. |
| Disadvantages for D-Asp | Harsh final cleavage with HF requires specialized equipment and poses safety risks. Repeated acid exposure can lead to side reactions. | Aspartimide formation is a major side reaction, especially in sequences containing Asp-Gly or Asp-Ser, leading to impurities. |
| Typical Crude Purity | Generally good, can be advantageous for aggregation-prone sequences. | Can be high, but susceptible to aspartimide-related impurities. |
| Automation Friendliness | Less amenable to full automation due to the use of HF. | Highly amenable to automated synthesis. |
Experimental Protocols
Boc/Bzl Solid-Phase Synthesis of a D-Asp Containing Peptide
1. Resin Preparation:
-
Swell Merrifield resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
2. First Amino Acid Coupling (Boc-D-Asp(OBzl)-OH):
-
In a separate vessel, dissolve Boc-D-Asp(OBzl)-OH (2-3 equivalents) and a coupling agent like DCC (1 equivalent) in DCM/DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test.
3. Capping (Optional):
-
After coupling, cap any unreacted amino groups by treating the resin with acetic anhydride and a base like diisopropylethylamine (DIEA) in DCM.
4. Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 25-50% TFA in DCM for 1-2 minutes (pre-wash), then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin with DCM, followed by isopropanol, and then DMF.
5. Neutralization:
-
Neutralize the protonated N-terminal amine by treating the resin with a 5-10% solution of DIEA in DCM or NMP for 5-10 minutes.
6. Subsequent Amino Acid Couplings:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Carefully perform the final cleavage and deprotection of side chains using anhydrous HF with a scavenger like anisole at 0°C for 1 hour. This step must be conducted in a specialized HF apparatus by trained personnel.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
8. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc/tBu Solid-Phase Synthesis of a D-Asp Containing Peptide
1. Resin Preparation:
-
Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 1 hour.
2. Fmoc Deprotection (of the resin):
-
Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc group from the resin linker.
-
Wash the resin thoroughly with DMF.
3. First Amino Acid Coupling (Fmoc-D-Asp(OtBu)-OH):
-
Activate Fmoc-D-Asp(OtBu)-OH (3-5 equivalents) with a coupling reagent like HBTU/HATU (3-5 equivalents) and a base like DIEA (6-10 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
4. Capping (Optional):
-
Cap unreacted amino groups with acetic anhydride and DIEA in DMF.
5. Subsequent Cycles (Fmoc Deprotection and Coupling):
-
For each subsequent amino acid:
-
Deprotect the N-terminal Fmoc group with 20% piperidine in DMF for 20-30 minutes.
-
Wash the resin with DMF.
-
Perform the next amino acid coupling as described in step 3.
-
6. Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry.
-
Treat the resin with a cleavage cocktail, typically 95% TFA with scavengers (e.g., 2.5% water, 2.5% triisopropylsilane), for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
7. Purification:
-
Purify the crude peptide by RP-HPLC.
Visualizing the Synthetic Workflows
To better illustrate the distinct steps of each strategy, the following diagrams outline the logical workflows.
References
HBTU vs. HATU: A Comparative Guide for the Coupling of Boc-D-Asp-OBzl
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of HBTU and HATU as Coupling Reagents in Peptide Synthesis.
The selection of an appropriate coupling reagent is a critical decision in peptide synthesis, directly impacting reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides a detailed comparison of two widely used uronium-based coupling reagents, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), with a specific focus on their application in the coupling of N-tert-butyloxycarbonyl-D-aspartic acid β-benzyl ester (Boc-D-Asp-OBzl).
While both reagents are effective, experimental evidence consistently demonstrates HATU's superior performance, particularly in challenging coupling reactions.[1] This is primarily attributed to its ability to form a more reactive active ester, leading to faster reaction times, higher yields, and a reduced risk of side reactions such as racemization.[1][2]
Performance Comparison: HBTU vs. HATU
The following table summarizes the key performance indicators for HBTU and HATU, drawing upon data from the synthesis of "difficult" peptide sequences, such as the acyl carrier protein (ACP) fragment (65-74), which serves as a widely accepted benchmark for evaluating coupling reagent efficacy.[1][3] While direct comparative data for the coupling of this compound is not extensively published, the trends observed in these challenging syntheses are highly indicative of the expected performance.
| Parameter | HBTU | HATU | Key Advantages of HATU |
| Crude Product Purity | Lower Purity | Higher Purity | Fewer deletion and side products observed. |
| Coupling Efficiency | High | Very High | Generally higher yields and more complete reactions. |
| Reaction Speed | Slower | Faster | Shorter reaction times are required for complete coupling. |
| Racemization Risk | Higher Risk | Lower Risk | Reduced epimerization, crucial for maintaining stereochemical integrity. |
| Cost | Generally Lower | Generally Higher | HBTU is a more economical option for routine couplings. |
The Mechanistic Difference
The enhanced reactivity of HATU stems from the nature of its leaving group precursor, 7-aza-1-hydroxybenzotriazole (HOAt), compared to HBTU's 1-hydroxybenzotriazole (HOBt). The nitrogen atom at the 7-position in the HOAt moiety acts as an electron-withdrawing group, rendering the resulting OAt-ester intermediate more susceptible to nucleophilic attack by the amine component. This leads to a faster and more efficient peptide bond formation.
Comparative activation pathways of HBTU and HATU.
Experimental Protocols
The following are generalized experimental protocols for the coupling of this compound to an amino group (either on a solid support or in solution). These protocols should be optimized for specific substrates and reaction conditions.
Materials:
-
This compound
-
Amine component (e.g., resin-bound peptide with a free N-terminus)
-
Coupling Reagent: HBTU or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
HBTU Coupling Protocol
-
Preparation: In a reaction vessel, dissolve this compound (1.5 equivalents relative to the amine) in anhydrous DMF.
-
Activation: Add HBTU (1.45 equivalents) to the solution and mix. Then, add DIPEA (3 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated this compound solution to the amine component.
-
Reaction: Agitate the reaction mixture at room temperature. Monitor the reaction progress using a suitable method (e.g., Kaiser test for solid-phase synthesis). The reaction is typically complete within 1-2 hours.
-
Work-up: After completion, wash the product to remove excess reagents and byproducts. For solid-phase synthesis, this involves sequential washes with DMF, dichloromethane (DCM), and isopropanol.
HATU Coupling Protocol
-
Preparation: In a reaction vessel, dissolve this compound (1.5 equivalents relative to the amine) in anhydrous DMF.
-
Activation: Add HATU (1.45 equivalents) to the solution and mix. Then, add DIPEA (3 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated this compound solution to the amine component.
-
Reaction: Agitate the reaction mixture at room temperature. The reaction is typically faster than with HBTU and may be complete in as little as 20-60 minutes. Monitor for completion.
-
Work-up: Following the same procedure as the HBTU protocol, wash the product to remove excess reagents and byproducts.
Generalized workflow for the coupling reaction.
Conclusion
For the coupling of this compound, particularly in sequences prone to side reactions or steric hindrance, HATU is the recommended coupling reagent . Its superior reactivity leads to faster, cleaner, and more efficient peptide bond formation with a lower risk of racemization. While HBTU is a viable and more cost-effective option for less demanding syntheses, the use of HATU is justified when high purity and preservation of stereochemistry are paramount. The choice between these two reagents should be guided by the specific requirements of the synthesis, including the complexity of the peptide, the desired purity, and budgetary considerations.
References
A Comparative Guide to Benzyl Ester as a Side-Chain Protecting Group
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, particularly in the fields of peptide and complex molecule synthesis, the selection of an appropriate protecting group is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. The benzyl (Bn) ester stands as a widely utilized and versatile protecting group for carboxylic acids. This guide provides an objective comparison of the benzyl ester with other common side-chain protecting groups, including tert-butyl (tBu) esters, methyl (Me) esters, and silyl esters, supported by experimental data and detailed methodologies to inform strategic synthetic planning.
Core Principles: Stability and Deprotection
The utility of a protecting group is defined by its stability under a range of reaction conditions and the ease and selectivity of its removal. Benzyl esters offer a unique combination of stability and deprotection methods that make them advantageous in many synthetic contexts. They are generally robust under mildly acidic and basic conditions, which allows for the selective removal of other more labile protecting groups.[1][2] The primary and most significant advantage of the benzyl ester is its cleavability under neutral conditions via catalytic hydrogenolysis.[3]
Performance Comparison of Ester Protecting Groups
The choice of an ester protecting group for a carboxylic acid side chain depends on the overall synthetic strategy, particularly the presence of other functional groups and the required orthogonality of deprotection steps. Below is a comparative analysis of benzyl esters against other commonly used alternatives.
Data Presentation: Stability and Deprotection Conditions
The following table summarizes the stability and common deprotection conditions for benzyl, tert-butyl, methyl, and silyl esters. This data is compiled from various sources and represents typical conditions. Yields are generally high but can be substrate-dependent.
| Protecting Group | Abbreviation | Stable To | Labile To (Cleavage Conditions) | Byproducts |
| Benzyl Ester | -OBn | Mild Acid, Mild Base, TFA (short exposure) | Catalytic Hydrogenolysis (H₂, Pd/C, neutral pH)[3]; Strong Acids (HBr/AcOH, HF)[2]; Dissolving Metal Reduction (Na/NH₃) | Toluene |
| tert-Butyl Ester | -OtBu | Base, Catalytic Hydrogenolysis | Strong Acids (TFA, HCl) | Isobutylene, t-butanol |
| Methyl Ester | -OMe | Mild Acid, Catalytic Hydrogenolysis | Saponification (NaOH, LiOH); Strong Acids | Methanol |
| Silyl Ester (e.g., TBDMS) | -OSiR₃ | Mild aqueous acid/base, Catalytic Hydrogenolysis | Fluoride Ions (TBAF, HF-Pyridine); Stronger aqueous acid/base | Silyl alcohol |
Key Advantages of Benzyl Esters:
-
Orthogonal Deprotection: The most significant advantage of the benzyl ester is its removal by catalytic hydrogenolysis, a mild and highly selective method. This allows for an orthogonal protection strategy in the presence of acid-labile groups like tert-butyl esters and Boc-amines, or base-labile groups like acetyl or Fmoc. For example, a benzyl ester can be selectively cleaved without affecting a tert-butyl ester, and vice-versa.
-
Mild Cleavage Conditions: Hydrogenolysis proceeds under neutral conditions, which is beneficial for sensitive substrates that might degrade under strong acidic or basic conditions required for other ester types.
-
Stability: Benzyl esters are stable to the mildly acidic conditions often used for the removal of Boc groups and the basic conditions used for Fmoc group removal in peptide synthesis, making them compatible with both major strategies.
-
Chemoselectivity: Specific reagents have been developed for the chemoselective cleavage of benzyl esters in the presence of other functional groups. For instance, nickel boride has been shown to cleave benzyl esters rapidly while leaving methyl, ethyl, and tert-butyl esters, as well as benzyl ethers, intact.
Limitations:
-
Catalyst Poisoning: The palladium catalyst used for hydrogenolysis is sensitive to poisoning by sulfur-containing compounds (e.g., cysteine, methionine) and can be inhibited by other functional groups.
-
Incompatibility with Reducible Groups: The conditions for hydrogenolysis (presence of H₂) are incompatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or nitro groups.
-
Harsh Alternative Cleavage: While alternative deprotection is possible with strong acids like HF or HBr, these conditions are harsh and lack the selectivity of hydrogenolysis.
Experimental Protocols
Detailed methodologies for the deprotection of benzyl and tert-butyl esters are provided below to illustrate the practical differences in their handling.
Protocol 1: Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis
This protocol describes a standard procedure for the cleavage of a benzyl ester using palladium on carbon as a catalyst and hydrogen gas.
Materials:
-
Benzyl-protected substrate
-
10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc))
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Dissolve the benzyl ester substrate in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add the Pd/C catalyst to the solution. Safety Note: Pd/C can be pyrophoric when dry. Handle with care.
-
Seal the flask and purge the atmosphere with an inert gas.
-
Introduce hydrogen gas into the flask (e.g., via a balloon) and maintain a positive pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within a few hours.
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected carboxylic acid.
Protocol 2: Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)
This protocol outlines the cleavage of a tert-butyl ester, a common procedure in the final deprotection step of Fmoc-based solid-phase peptide synthesis.
Materials:
-
tert-Butyl-protected substrate (e.g., peptide-resin)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DDT))
-
Dichloromethane (DCM) (optional, as co-solvent)
-
Cold diethyl ether
Procedure:
-
To the tert-butyl protected substrate in a suitable reaction vessel, add a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. The scavengers are crucial to trap the reactive tert-butyl cations generated during cleavage.
-
Agitate the mixture at room temperature for 1-3 hours.
-
Filter the mixture to separate the cleaved product from the solid support (if applicable).
-
Precipitate the deprotected product by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product with cold diethyl ether to remove residual TFA and scavengers.
-
Dry the final product under vacuum.
Mandatory Visualizations
Catalytic Hydrogenolysis Deprotection Pathway
The following diagram illustrates the mechanism of benzyl ester deprotection via palladium-catalyzed hydrogenolysis. The process involves the adsorption of the benzyl ester and hydrogen onto the palladium surface, followed by oxidative addition, and subsequent hydrogenolysis to release the carboxylic acid and toluene.
Caption: Mechanism of Benzyl Ester Hydrogenolysis.
Strategic Selection of Protecting Groups in Synthesis
The choice of protecting group is a critical strategic decision in the synthesis of complex molecules. The following workflow illustrates the decision-making process when choosing between a benzyl ester and a tert-butyl ester based on the presence of other functional groups in the molecule. This concept of "orthogonality" is fundamental to modern synthetic chemistry.
Caption: Decision workflow for protecting group selection.
Conclusion
The benzyl ester is a robust and highly versatile protecting group for carboxylic acid side chains, offering a unique set of advantages, most notably its cleavability under neutral hydrogenolysis conditions. This feature provides a powerful tool for orthogonal protection strategies, which are essential in the synthesis of complex molecules such as peptides and natural products. While alternatives like the tert-butyl ester are invaluable, particularly when hydrogenation is not feasible, the benzyl ester's stability to a wide range of reagents and its mild removal conditions ensure its continued prominence in the synthetic chemist's toolbox. The optimal choice of a protecting group will always depend on the specific context of the synthetic route, and a thorough understanding of the comparative stability and reactivity, as outlined in this guide, is paramount for making an informed and strategic decision.
References
A Comparative Guide to Alternative Protecting Groups for the D-Aspartic Acid Side Chain
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing D-aspartic acid presents a significant challenge due to the propensity of the aspartic acid side chain to form an aspartimide intermediate, particularly during Fmoc-based solid-phase peptide synthesis (SPPS). This side reaction can lead to racemization and the formation of β-peptide impurities, complicating purification and reducing overall yield. The choice of a suitable protecting group for the β-carboxyl group of D-aspartic acid is therefore critical to minimizing this unwanted side reaction. This guide provides an objective comparison of alternative protecting groups to the commonly used tert-butyl (tBu) ester, supported by experimental data and detailed protocols.
Performance Comparison of Aspartic Acid Side-Chain Protecting Groups
The following table summarizes the performance of various protecting groups in minimizing aspartimide formation and their compatibility with standard SPPS protocols.
| Protecting Group | Structure | Key Features | Deprotection Conditions | Aspartimide Formation |
| O-tert-butyl (OtBu) | Ester | Standard, acid-labile. | High concentration of TFA (e.g., 95%)[1] | Prone to aspartimide formation, especially in Asp-Gly sequences.[2] |
| O-2-phenylisopropyl (O-2-PhiPr) | Ester | More acid-labile than OtBu, allowing for orthogonal removal. | 1% TFA in DCM[2] | Reduced aspartimide formation compared to OtBu.[2] |
| O-Allyl (OAll) | Ester | Orthogonal to both acid- and base-labile groups. | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger. | Can reduce aspartimide formation compared to tBu protection.[3] |
| 3-methylpent-3-yl (OMpe) | Ester | Bulky ester group that sterically hinders aspartimide formation. | Strong acid (TFA), similar to OtBu. | Significantly reduces aspartimide formation compared to OtBu. |
| 3-ethyl-3-pentyl (OEpe) | Ester | Bulkier trialkylcarbinol-based ester for enhanced steric protection. | Strong acid (TFA). | Extremely effective in minimizing aspartimide by-products. |
| 5-n-butyl-5-nonyl (OBno) | Ester | Even bulkier and more flexible alkyl chains for superior steric hindrance. | Strong acid (TFA). | Achieved a 25% reduction in aspartimide formation compared to OtBu in the synthesis of Teduglutide. |
| Cyanosulfurylide (CSY) | Non-ester | Masks the carboxylic acid with a stable C-C bond, completely preventing aspartimide formation. | N-Chlorosuccinimide (NCS) in aqueous conditions. | Eliminates aspartimide formation. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol outlines the general steps for incorporating an Fmoc-protected D-aspartic acid derivative into a peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-D-Asp(PG)-OH (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the chosen protecting groups and resin.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Specific Deprotection Protocols
1. O-Allyl (OAll) Group Removal
This protocol describes the on-resin deprotection of the allyl ester.
-
Swell the peptide-resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to the resin loading) in a mixture of DCM/acetic acid/N-methylaniline (v/v/v = 18:1:1).
-
Add the palladium catalyst solution to the resin and agitate for 2-3 hours at room temperature.
-
Wash the resin thoroughly with DCM, a 0.5% solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), and finally with DMF.
2. Cyanosulfurylide (CSY) Group Removal
This protocol details the cleavage of the CSY protecting group.
-
After completion of the peptide synthesis, cleave the peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIPS/H₂O = 95:2.5:2.5).
-
Precipitate the crude peptide in cold diethyl ether and lyophilize.
-
Dissolve the lyophilized peptide in an aqueous solvent system (e.g., CH₃CN/H₂O, 1:1).
-
Add a solution of N-Chlorosuccinimide (NCS) (10 equivalents) in the same aqueous solvent to the peptide solution.
-
Monitor the reaction by LC-MS. The deprotection is typically complete within minutes.
-
Purify the deprotected peptide by HPLC.
Visualizing Orthogonality and Aspartimide Formation
The following diagrams illustrate key concepts in the selection of protecting groups for D-aspartic acid.
Caption: Orthogonality of protecting groups and their removal conditions.
The diagram above illustrates the concept of orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting others. For instance, the base-labile Fmoc group can be removed without cleaving the acid-labile OtBu group, the palladium-sensitive OAll group, or the NCS-labile CSY group.
Caption: Mechanism of aspartimide formation during Fmoc-SPPS.
This diagram shows the base-catalyzed mechanism of aspartimide formation. The process is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue. The resulting anion attacks the side-chain carbonyl, leading to a cyclic aspartimide intermediate. This intermediate is susceptible to nucleophilic attack by water or other nucleophiles, resulting in a mixture of α- and β-peptides, often with racemization at the α-carbon of the aspartic acid. The use of bulky protecting groups (PG) sterically hinders this intramolecular attack, while non-ester-based groups like CSY eliminate the electrophilic carbonyl of the side chain, thus preventing the initial cyclization.
References
- 1. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-Asp(OAll)-OH (146982-24-3) for sale [vulcanchem.com]
A Researcher's Guide to Validating Peptide Primary Sequences: Tandem MS/MS vs. Edman Degradation
For researchers, scientists, and drug development professionals, the precise determination of a peptide's primary amino acid sequence is a critical step in protein characterization, therapeutic development, and functional studies. The two most prominent methods for this task are modern tandem mass spectrometry (MS/MS) and the classic Edman degradation. This guide provides an objective comparison of their principles, performance, and protocols to aid in selecting the most suitable technique for your research needs.
Method 1: Tandem Mass Spectrometry (MS/MS)
Tandem MS/MS has become the cornerstone of proteomics for its high throughput, sensitivity, and ability to analyze complex mixtures. The "bottom-up" approach is most common, where proteins are first digested into smaller peptides, which are then sequenced.
Principle: The core principle involves multiple stages of mass analysis.[1][2][3] First, a peptide mixture is separated and ionized. Ions of a specific mass-to-charge (m/z) ratio (precursor ions) are selected. These selected ions are then fragmented by collision with an inert gas, a process called collision-induced dissociation (CID). The resulting fragment ions (product ions) are analyzed in a second mass spectrometer. The mass differences between the fragment ions correspond to individual amino acid residues, allowing the peptide sequence to be reconstructed, often with the aid of sophisticated software.[2]
Method 2: Edman Degradation
Developed by Pehr Edman, this chemical method provides a stepwise approach to determine the amino acid sequence from the N-terminus of a peptide.[4] It is considered the gold standard for N-terminal sequencing due to its high accuracy for single, purified peptides.
Principle: The Edman degradation is a cyclical process. The N-terminal amino acid of a peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions. Subsequent treatment with acid cleaves this derivatized amino acid, which is then converted into a more stable phenylthiohydantoin (PTH)-amino acid. This PTH-amino acid is collected and identified by chromatography (e.g., HPLC). The remaining, shortened peptide is then subjected to the next cycle of the reaction. This process is repeated to sequentially identify amino acids.
References
Safety Operating Guide
Proper Disposal of Boc-D-Asp-OBzl: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to laboratory safety, operational integrity, and environmental stewardship. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Boc-D-Asp-OBzl (N-α-tert-Butoxycarbonyl-D-aspartic acid α-benzyl ester). By adhering to these protocols, laboratories can minimize risks and ensure that chemical waste is handled responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to implement the following safety measures. Although many safety data sheets (SDS) do not classify this compound as a hazardous substance, it is imperative to treat all laboratory chemicals with a high degree of caution.
Personal Protective Equipment (PPE): To prevent accidental exposure, the following PPE should be worn at all times when handling this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile gloves). Gloves should be inspected for integrity before each use and replaced immediately if contaminated.
-
Body Protection: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator or a dust mask should be used.
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Contain the Spill: For solid spills, carefully sweep the material to prevent the generation of dust. For solutions, absorb the spill with an inert material such as vermiculite, sand, or earth.
-
Collect and Package: Using appropriate tools (e.g., spark-proof tools for solids), collect the contained material and place it into a suitable, clearly labeled, and sealable waste container.
-
Clean the Area: Thoroughly clean the spill area with an appropriate solvent and decontaminate all tools and equipment used in the cleanup process.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
-
Waste Identification and Segregation:
-
Identify the waste as a non-halogenated organic solid.
-
Segregate this waste stream from other types of chemical waste, such as halogenated solvents, aqueous waste, and heavy metals.
-
-
Containerization:
-
Use a dedicated, clean, and dry waste container, preferably made of a durable plastic to minimize the risk of breakage.
-
Ensure the container is in good condition and can be securely sealed.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" or as required by your institution's Environmental Health and Safety (EHS) department.
-
The label must include the full chemical name: "this compound" or "N-α-tert-Butoxycarbonyl-D-aspartic acid α-benzyl ester". Avoid using abbreviations or chemical formulas.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide an accurate chemical waste manifest, including the full chemical name and the quantity of the waste.
-
Quantitative Data Summary
The following table provides a summary of key quantitative data for this compound for easy reference.
| Property | Value |
| Molecular Formula | C₁₆H₂₁NO₆ |
| Molecular Weight | 323.34 g/mol [1][2] |
| Melting Point | 93 - 99 °C[3] |
| Appearance | White to off-white powder[3][4] |
| Purity | ≥ 98% (HPLC) |
| Optical Rotation | [α]₂₀/D = +24 ± 2° (c=1 in MeOH) |
| Storage Temperature | 0 - 8 °C |
Experimental Protocols
While the standard and recommended disposal method is via a licensed waste management service, a potential, though not routinely advised, pre-treatment step could be the chemical neutralization of the Boc protecting group. This process, known as deprotection, would convert the compound to D-aspartic acid α-benzyl ester. However, this should only be considered after a thorough risk assessment and in consultation with your institution's EHS department, as the reaction itself will generate a new waste stream that must be properly managed.
Illustrative Protocol for Boc Deprotection (for informational purposes only):
This protocol describes the removal of the Boc group under acidic conditions. This is not a disposal protocol but a chemical transformation that requires subsequent waste management of all products and reagents.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate).
-
Cool the solution to 0 °C using an ice bath.
-
While stirring, slowly add TFA (approximately 10 equivalents) to the solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue to stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Add cold diethyl ether to the resulting residue to precipitate the deprotected product.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under a vacuum.
The resulting product and all liquid waste from this procedure must be collected, labeled, and disposed of as hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow and decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
